JNJ-39393406
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
positive allosteric modulator (PAM) of alpha 7 receptors
Propiedades
Número CAS |
953428-73-4 |
|---|---|
Fórmula molecular |
C19H18F2N6O3 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3-[3-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C19H18F2N6O3/c1-26(2)16(28)7-10-27-17(12-5-8-22-9-6-12)24-18(25-27)23-13-3-4-14-15(11-13)30-19(20,21)29-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,23,25) |
Clave InChI |
IURMHZBQEYNQOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCN1C(=NC(=N1)NC2=CC3=C(C=C2)OC(O3)(F)F)C4=CC=NC=C4 |
Apariencia |
Solid powder |
Otros números CAS |
953428-73-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(3-((2,2-Difluoro-1,3-benzodioxol-5-yl)amino)-5-(4-pyridinyl)-1H-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide 3-(3-((2,2-difluoro-1,3-benzodioxol-5-yl)amino)-5-pyridin-4-yl-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide JNJ-39393406 |
Origen del producto |
United States |
Foundational & Exploratory
JNJ-39393406: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
- A Comprehensive Review of a Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
Abstract
JNJ-39393406 is an experimental small molecule that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in a variety of cognitive and neurological processes, making it a target of interest for several central nervous system disorders. This compound was investigated for its therapeutic potential in major depressive disorder, smoking cessation, schizophrenia, and Alzheimer's disease. Despite promising preclinical rationale, clinical trials were largely unsuccessful, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacological profile, and the outcomes of clinical investigations.
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning, memory, and attention, such as the hippocampus and prefrontal cortex. Dysfunction of the α7 nAChR has been linked to the pathophysiology of several neuropsychiatric and neurodegenerative disorders. Positive allosteric modulators of the α7 nAChR, like this compound, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This approach is hypothesized to offer a more nuanced modulation of cholinergic signaling compared to direct agonists, potentially leading to a better therapeutic window.
Mechanism of Action
This compound is a selective positive allosteric modulator of the α7 nAChR.[1] It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that potentiates its response to agonists like acetylcholine. Specifically, this compound has been reported to lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1] The drug is highly selective for the α7 nAChR and does not act on the α4β2 or α3β4 nAChRs, nor the serotonin 5-HT3 receptor.[1] It has also been shown not to interact with a panel of 62 other receptors and enzymes.[1]
Figure 1: Mechanism of action of this compound as a positive allosteric modulator of the α7 nAChR.
Preclinical Pharmacology
While a dedicated peer-reviewed publication detailing the comprehensive preclinical pharmacology of this compound is not publicly available, several sources allude to a promising preclinical profile that justified its progression into clinical trials.
In Vitro Studies
The primary in vitro characteristic of this compound is its ability to potentiate the function of the α7 nAChR.
| Parameter | Value | Reference |
| Agonist Threshold Reduction | 10- to 20-fold | [1] |
| Maximum Agonist Response Increase | 17- to 20-fold | [1] |
| Receptor Selectivity | Selective for α7 nAChR over α4β2, α3β4 nAChRs, and 5-HT3 receptor | [1] |
| Off-Target Activity | No significant interaction with a panel of 62 other receptors and enzymes | [1] |
Note: Specific EC50, IC50, and Ki values for this compound are not available in the public domain.
In Vivo Studies
Preclinical in vivo studies suggested potential efficacy in models relevant to the clinical indications that were pursued. For instance, preclinical research indicated that compounds acting at α7 nAChRs could reduce nicotine self-administration, providing a rationale for investigating this compound for smoking cessation.[2]
Note: Detailed methodologies and quantitative results from in vivo preclinical studies are not publicly available.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, half-life, and bioavailability, have not been published.
Clinical Studies
This compound was evaluated in Phase II clinical trials for major depressive disorder and smoking cessation. Development for schizophrenia and Alzheimer's disease was also considered but discontinued.[1]
Major Depressive Disorder
A Phase IIa, randomized, double-blind, placebo-controlled, add-on trial (NCT02677207) was conducted in patients with unipolar depression.[3][4]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, add-on to standard antidepressant therapy |
| Patient Population | Patients with unipolar depression |
| Treatment Arms | This compound or Placebo |
| Dosing Regimen | 100 mg/day for the first week, followed by 200 mg/day for the second week |
| Primary Outcome Measures | Change in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Montgomery-Åsberg Depression Rating Scale (MADRS) total score |
Results: The trial did not meet its primary endpoints. There were no significant improvements in cognitive function or depressive symptoms in the this compound group compared to placebo.[3][5] The drug was reported to be safe and well-tolerated.[3][4]
Smoking Cessation
Two parallel within-subject, cross-over studies were conducted in healthy smokers and smokers with schizophrenia.[2]
| Parameter | Description |
| Study Design | Within-subject, cross-over, double-blind, placebo-controlled |
| Patient Population | Study 1: Healthy smokers. Study 2: Smokers with schizophrenia. |
| Treatment Arms | This compound or Placebo (in counter-balanced order) |
| Dosing Regimen | 100 mg twice daily (b.i.d.) |
| Primary Outcome Measure | Number of abstinent days during a one-week quit attempt |
| Secondary Outcome Measures | Abstinence symptoms (withdrawal and craving) and cognitive performance |
Results: this compound did not increase the number of abstinent days or reduce smoking exposure compared to placebo in either study population.[2][6] No significant improvements were observed in craving, withdrawal symptoms, or cognitive function.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following represents a generalized workflow for the evaluation of an α7 nAChR PAM based on the available information.
Figure 2: Generalized experimental workflow for the development of an α7 nAChR PAM like this compound.
Conclusion
This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that, despite a sound scientific rationale and promising preclinical indications, failed to demonstrate clinical efficacy in Phase II trials for major depressive disorder and smoking cessation. While the compound was found to be safe and well-tolerated, the lack of therapeutic benefit led to the discontinuation of its development. The case of this compound underscores the challenges in translating preclinical findings for α7 nAChR modulators into clinically meaningful outcomes for complex neuropsychiatric disorders. Future research in this area may require a deeper understanding of the role of α7 nAChR in specific patient populations and the development of more predictive preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cedfoundation.com [cedfoundation.com]
JNJ-39393406: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) developed by Janssen Pharmaceutica. It was investigated for a range of central nervous system disorders, including schizophrenia, Alzheimer's disease, depressive disorders, and for smoking withdrawal. Despite showing promise in preclinical studies by significantly potentiating the α7 nAChR, its clinical development was ultimately discontinued. This document provides a detailed technical guide on the discovery and development history of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Positive allosteric modulators of this receptor, such as this compound, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to offer greater physiological modulation compared to direct agonism. This compound emerged from Janssen's discovery program as a potent and selective α7 nAChR PAM.
Discovery and Preclinical Development
Lead Optimization and Medicinal Chemistry
While the specific lead optimization cascade for this compound is proprietary to Janssen Pharmaceutica, the general process for discovering such a molecule involves several key stages. The journey from a "hit" compound identified in high-throughput screening to a clinical candidate like this compound is an iterative process of chemical synthesis and biological testing. The core objective is to refine the molecule's properties to achieve a balance of potency, selectivity, and favorable pharmacokinetic and safety profiles.
A generalized workflow for the discovery and lead optimization of a compound like this compound is depicted below.
Mechanism of Action and In Vitro Pharmacology
This compound is a selective positive allosteric modulator of the α7 nAChR.[1] It enhances the receptor's response to agonists like acetylcholine without directly activating the receptor itself. This modulation results in a significant potentiation of the receptor's function.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Receptor/Channel |
| Agonist Threshold Reduction | 10- to 20-fold | α7 nAChR |
| Maximum Agonist Response Increase | 17- to 20-fold | α7 nAChR |
| Selectivity | No significant activity | α4β2, α3β4 nAChRs, 5-HT3 receptor, and a panel of 62 other receptors and enzymes |
Source: Wikipedia.[1]
The potentiation of the α7 nAChR by this compound was likely characterized using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing the human α7 nAChR.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in species such as rats, dogs, and monkeys are not publicly available. This information is typically proprietary to the developing pharmaceutical company.
Clinical Development
Phase I Studies
A Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy young and elderly participants (NCT02023255).[2]
Table 2: this compound Phase I Study Design (NCT02023255)
| Part | Population | Dose Range | Duration |
| A | Young Healthy Males | 50 mg, 150 mg, 450 mg, 1,350 mg, and 2,700 mg once daily | 7 consecutive days |
| B | Elderly Healthy Males and Females | Dose levels selected based on Part A PK data | 13 consecutive days |
Source: ClinicalTrials.gov.[2]
The results of this Phase I study have not been publicly released in detail.
Phase II Studies and Discontinuation
This compound advanced to Phase II clinical trials for the treatment of depressive disorders and for smoking withdrawal.[1] However, the development for these indications was discontinued in September 2021.[3] The development for schizophrenia and Alzheimer's disease was halted prior to this.[1]
Signaling Pathway
This compound, as a positive allosteric modulator, binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the receptor for acetylcholine and/or increases the probability of channel opening upon agonist binding. This leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates downstream signaling cascades.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies conducted on this compound are not available in the public domain. However, based on standard practices in the field, a generalized protocol for assessing the in vitro potentiation of α7 nAChRs using a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes can be outlined.
Generalized Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Potentiation
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of approximately -70 mV.
-
-
Agonist Application: A baseline response is established by applying a submaximal concentration of acetylcholine (e.g., EC₂₀) and measuring the resulting inward current.
-
PAM Application: The oocyte is pre-incubated with varying concentrations of this compound for a defined period.
-
Potentiation Measurement: In the continued presence of this compound, the same submaximal concentration of acetylcholine is applied, and the potentiated current is measured.
-
Data Analysis: The fold potentiation is calculated as the ratio of the current amplitude in the presence of the PAM to the current amplitude in the absence of the PAM. Concentration-response curves are generated to determine the EC₅₀ of the potentiation.
Conclusion
This compound is a well-characterized selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that demonstrated significant in vitro potency. Despite a rational therapeutic hypothesis for its use in several CNS disorders, the compound's clinical development was discontinued after Phase II trials for depression and smoking cessation failed to meet their endpoints. The information available in the public domain provides a solid foundation for understanding the pharmacology of this compound, although detailed preclinical and clinical study results remain largely unpublished. This case serves as an important example in the development of α7 nAChR modulators, highlighting the challenges of translating preclinical promise into clinical efficacy.
References
Preclinical Pharmacology of JNJ-39393406: An In-Depth Technical Guide
Executive Summary
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and the pathophysiology of various neuropsychiatric disorders. Preclinical data indicate that this compound enhances the function of the α7 nAChR by increasing its sensitivity to agonists and augmenting the maximal receptor response. The compound has demonstrated selectivity for the α7 nAChR over other nAChR subtypes and a broad panel of other receptors and enzymes. In vivo studies have suggested potential efficacy in models of cognitive impairment and sensory gating deficits. However, the development of this compound for schizophrenia and Alzheimer's disease has been discontinued. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), PAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that enhances its response to orthosteric agonists.
The primary mechanism of action of this compound involves two key effects:
-
Increased Agonist Potency: It lowers the concentration of an agonist (like acetylcholine or nicotine) required to activate the α7 nAChR.[1]
-
Increased Maximal Efficacy: It increases the maximum response that can be elicited by an agonist.[1]
This dual action leads to a significant potentiation of α7 nAChR-mediated signaling in the presence of an agonist.
Figure 1: Simplified signaling pathway of this compound action on the α7 nAChR.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of assays to determine its potency, efficacy, and selectivity as an α7 nAChR PAM.
Potency and Efficacy at the α7 nAChR
While specific EC50 and percentage potentiation values from primary literature are not publicly available, descriptive data indicates significant potentiation of the α7 nAChR.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Result | Reference |
| Agonist Threshold Reduction | 10- to 20-fold | [1] |
| Maximum Agonist Response Increase | 17- to 20-fold | [1] |
Selectivity Profile
This compound has demonstrated a high degree of selectivity for the α7 nAChR.
Table 2: In Vitro Selectivity of this compound
| Receptor/Enzyme | Activity | Reference |
| α4β2 nAChR | No activity | [1] |
| α3β4 nAChR | No activity | [1] |
| 5-HT3 Receptor | No activity | [1] |
| Panel of 62 other receptors and enzymes | No interaction | [1] |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not available in the public domain. However, standard methodologies for evaluating α7 nAChR PAMs are outlined below.
Figure 2: Generalized workflow for in vitro functional assays of α7 nAChR PAMs.
Calcium Flux Assays:
-
Cell Lines: Typically, cell lines such as CHO or HEK293, stably expressing the human α7 nAChR, are used.
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound (this compound) is pre-incubated with the cells before the addition of a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline). The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation by the test compound is calculated as the fold-increase in the agonist-induced response.
Electrophysiology (Patch-Clamp):
-
System: Whole-cell patch-clamp recordings are performed on cells expressing α7 nAChRs.
-
Methodology: A fixed concentration of the test compound is co-applied with varying concentrations of an agonist. The potentiation of the agonist-induced current (primarily carried by Ca²⁺ ions) is measured. This technique allows for a detailed characterization of the effects on channel kinetics, such as activation and desensitization rates.
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in animal models relevant to cognitive deficits observed in neuropsychiatric disorders.
Efficacy in Animal Models
This compound has shown efficacy in preclinical models of cognition and sensory gating.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Reference |
| Attentional Set-Shifting Test | Effective | |
| Novel Object Recognition Test | Effective | |
| Sensory Gating (DBA/2 mice) | Improved deficits |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., rat, dog, monkey) are not publicly available. Such studies would typically involve administering the compound via various routes (e.g., intravenous, oral) and measuring plasma concentrations over time to determine parameters like Cmax, Tmax, half-life, and bioavailability.
Experimental Protocols
Specific protocols for the in vivo studies with this compound are not detailed in the available literature. Below are general descriptions of the relevant animal models.
Figure 3: Conceptual workflow for in vivo efficacy studies of this compound.
Attentional Set-Shifting Task: This task assesses cognitive flexibility in rodents. The animal is trained to discriminate between two stimuli based on a specific rule (e.g., texture). Once the animal has learned the rule, the rule is changed (a "set-shift"), and the animal's ability to adapt to the new rule is measured. Compounds that improve cognitive flexibility will reduce the number of errors made during the set-shift phase.
Novel Object Recognition Test: This test evaluates recognition memory. A rodent is placed in an arena with two identical objects and allowed to explore them. After a delay, one of the objects is replaced with a novel object. Rodents with intact memory will spend more time exploring the novel object. Pro-cognitive compounds can enhance the time spent with the novel object, particularly in models where memory is impaired.
Sensory Gating (P50 in DBA/2 mice): This model assesses deficits in sensory information filtering, which is relevant to schizophrenia. DBA/2 mice naturally exhibit a deficit in the suppression of the P50 auditory evoked potential to a second stimulus when two auditory clicks are presented in close succession. Effective compounds would restore the normal suppression of the second P50 wave.
Conclusion
This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of cognitive dysfunction. Its mechanism of action, involving the enhancement of agonist-mediated receptor activation, represents a promising approach for modulating cholinergic neurotransmission. While the discontinuation of its development for schizophrenia and Alzheimer's disease limits the availability of extensive public data, the foundational preclinical pharmacology highlights the potential of α7 nAChR PAMs as a therapeutic class. Further research into this class of compounds may yet yield novel treatments for a range of central nervous system disorders.
References
JNJ-39393406: A Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39393406 is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Janssen Pharmaceutica, it was investigated for a range of central nervous system disorders, including depressive disorders, smoking withdrawal, schizophrenia, and Alzheimer's disease.[1][2] As a PAM, this compound does not activate the α7 nAChR directly but enhances the receptor's response to the endogenous agonist, acetylcholine.[3] Preclinical data indicated a significant potentiation of the α7 nAChR, suggesting therapeutic potential. However, subsequent clinical trials for various indications did not meet their primary endpoints, leading to the discontinuation of its development for several applications.[4][5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its characterization.
Introduction to α7 nAChR and Positive Allosteric Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel composed of five identical α7 subunits, forming a homopentameric structure.[6] These receptors are widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and cortex.[6] The α7 nAChR is characterized by its high permeability to calcium ions (Ca²⁺), rapid activation, and swift desensitization upon agonist binding.[2][7] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, making it a significant target for drug discovery.[6]
Positive allosteric modulators (PAMs) represent a promising therapeutic strategy for targeting receptors like the α7 nAChR. Unlike direct agonists, PAMs bind to a site on the receptor that is distinct from the agonist binding site (an allosteric site). This binding event induces a conformational change in the receptor that enhances its response to the endogenous agonist, acetylcholine. The key advantages of a PAM-based approach include the preservation of the temporal and spatial dynamics of endogenous neurotransmission and a potentially lower risk of receptor desensitization and toxicity that can be associated with continuous agonism.[1][4]
This compound: Mechanism of Action and In Vitro Pharmacology
This compound selectively enhances the function of the α7 nAChR. It exhibits no activity at α4β2 or α3β4 nAChRs, nor at the serotonin 5-HT3 receptor, and shows no significant interaction with a panel of 62 other receptors and enzymes.[8]
Potentiation of Agonist-Evoked Responses
-
Lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold. [4][8]
-
Increase the maximum agonist response of the α7 nAChR by 17- to 20-fold. [4][8]
This dual action of increasing both the potency and efficacy of the endogenous agonist acetylcholine is a hallmark of its positive allosteric modulatory effect.
Data Presentation
Due to the absence of specific published preclinical data with mean values and standard deviations, a quantitative data table in the standard format cannot be constructed. The available data is presented below in a descriptive table.
| Parameter | Description | Source |
| Receptor Selectivity | Selective for α7 nAChR over α4β2, α3β4, and 5-HT3 receptors. No significant activity at a panel of 62 other receptors and enzymes. | [8] |
| Agonist Potency Enhancement | Lowers the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold. | [4][8] |
| Agonist Efficacy Enhancement | Increases the maximum agonist response of the α7 nAChR by 17- to 20-fold. | [4][8] |
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway with PAM Modulation
Activation of the α7 nAChR by an agonist like acetylcholine leads to the opening of its ion channel, resulting in a significant influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases and transcription factors, which can influence neuronal excitability, synaptic plasticity, and gene expression. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the conformational changes induced by acetylcholine, thereby amplifying the Ca²⁺ influx and the subsequent downstream signaling.
α7 nAChR signaling pathway modulated by a PAM.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel α7 nAChR PAM like this compound typically involves a series of experiments to determine its binding affinity, potency, efficacy, and selectivity. A standard workflow would include initial screening, followed by detailed electrophysiological and radioligand binding assays.
Workflow for in vitro characterization of an α7 PAM.
Experimental Protocols
While the specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize α7 nAChR PAMs.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from a cell line stably expressing human α7 nAChRs.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), the radioligand at a fixed concentration (near its Kd), and the cell membrane preparation.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the potentiation of acetylcholine-evoked currents by a PAM at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording chamber and perfusion system.
-
Recording solution (e.g., Ba²⁺ Ringer's solution to block Ca²⁺-activated Cl⁻ currents).
-
Acetylcholine (ACh) solutions at various concentrations.
-
Test compound (e.g., this compound) solutions.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Control Response: Apply a sub-maximal concentration of ACh (e.g., EC₂₀) to the oocyte and record the inward current. Wash the oocyte with the recording solution until the current returns to baseline.
-
PAM Application: Perfuse the oocyte with the test compound (PAM) for a set period.
-
Potentiated Response: In the continued presence of the PAM, re-apply the same concentration of ACh and record the potentiated current.
-
Dose-Response Curves: To determine the effect on agonist potency, generate ACh dose-response curves in the absence and presence of a fixed concentration of the PAM.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Calculate the potentiation as the percentage increase in the current amplitude in the presence of the PAM compared to the control. For dose-response curves, fit the data to the Hill equation to determine the EC₅₀ and maximal response (Imax) for ACh in the absence and presence of the PAM.
Preclinical and Clinical Development
This compound was advanced into clinical trials for several indications based on the hypothesis that enhancing α7 nAChR function could be beneficial in these conditions.
Preclinical Studies
Preclinical research suggested that compounds acting on α7 nAChRs could reduce nicotine self-administration, supporting the investigation of this compound for smoking cessation.[5]
Clinical Trials
This compound was evaluated in Phase II clinical trials for major depressive disorder and smoking withdrawal.[4][8]
-
Major Depressive Disorder (NCT02677207): In a randomized, double-blind, placebo-controlled trial, this compound was administered as an add-on therapy to patients with unipolar depression. The study did not show a significant improvement in the primary outcome measures, the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Montgomery-Asperg Depression Rating Scale (MADRS) scores, compared to placebo.[4][6]
-
Smoking Cessation: Studies in healthy smokers and smokers with schizophrenia did not demonstrate an increase in abstinent days or a reduction in smoking exposure with this compound compared to placebo.[5]
Development was also under investigation for schizophrenia and Alzheimer's disease but was discontinued for these indications.[8] The lack of efficacy in clinical trials, despite a promising preclinical profile, highlights the translational challenges in the development of drugs targeting the central nervous system.
Conclusion
This compound is a selective positive allosteric modulator of the α7 nAChR that demonstrated significant potentiation of the receptor's function in preclinical models. Its development aimed to address the unmet medical needs in several neuropsychiatric and neurodegenerative disorders. However, the compound failed to demonstrate efficacy in clinical trials for depression and smoking cessation, leading to the discontinuation of its development for these and other indications. This technical guide summarizes the available information on this compound, providing a valuable resource for researchers in the field of nicotinic receptor pharmacology and drug development. The story of this compound underscores the complexities of translating preclinical findings into clinical success and highlights the ongoing challenges in developing novel therapeutics for central nervous system disorders.
References
- 1. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
The In Vivo Cognitive Effects of JNJ-39393406: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] Developed by Janssen Pharmaceutica, this compound was investigated for its potential to treat cognitive deficits in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Alzheimer's disease, and major depressive disorder.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of this compound on cognition, with a focus on its mechanism of action, clinical trial outcomes, and the preclinical methodologies relevant to its evaluation. While preclinical studies of this compound were reported to have a "good preclinical profile," specific in vivo data on cognitive performance in animal models are not extensively available in the public domain.[2] Consequently, this guide also details the standard experimental protocols and signaling pathways central to the assessment of α7 nAChR modulators for cognitive enhancement.
Introduction to this compound and the α7 nAChR Target
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4][5] These receptors have a high permeability to calcium, allowing them to modulate a variety of intracellular signaling cascades involved in synaptic plasticity.[4][5] As such, the α7 nAChR has been a significant target for the development of cognitive-enhancing therapies.[5][6]
This compound is a positive allosteric modulator, meaning it does not directly activate the α7 nAChR but enhances the receptor's response to the endogenous agonist, acetylcholine.[1] This mechanism is thought to offer a more nuanced modulation of cholinergic signaling compared to direct agonists, potentially reducing the likelihood of receptor desensitization and off-target effects.[7] this compound has been shown to lower the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1][2]
In Vivo Effects on Cognition: Clinical Trial Data
Despite a promising mechanism of action, clinical trials of this compound for cognitive enhancement have yielded disappointing results. Development for schizophrenia and Alzheimer's disease was discontinued.[1] A key phase IIa clinical trial investigating the effects of this compound in patients with unipolar depression found no significant improvement in cognitive or depressive symptoms compared to placebo.[3]
Table 1: Summary of this compound Clinical Trial Data on Cognition
| Clinical Trial Identifier | Indication | Dosage | Primary Cognitive Outcome Measure | Result | Reference |
| NCT02677207 | Unipolar Depression | 100 mg/day for 1 week, followed by 200 mg/day for 1 week | Brief Assessment of Cognition in Schizophrenia (BACS) composite score | No significant improvement compared to placebo. | [3] |
| Not Specified | Smoking Cessation in Healthy Smokers and Smokers with Schizophrenia | 100 mg b.i.d. | N-back; Continuous Performance Task | No significant improvements in cognitive function. | [8] |
Signaling Pathways of α7 nAChR in Cognition
Activation of the α7 nAChR is known to engage several downstream signaling pathways crucial for synaptic plasticity and cognitive function. The high calcium permeability of the α7 nAChR is a key initiator of these cascades.[4] Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for long-term memory formation.[9] Activation of α7 nAChRs leads to an influx of calcium, which can activate this cascade, ultimately resulting in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[4][10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another important signaling cascade activated by α7 nAChR. This pathway is involved in cell survival, neuroprotection, and synaptic plasticity.[11] Nicotine, acting through α7 nAChRs, has been shown to activate this pathway, which may contribute to its neuroprotective effects.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 5. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39393406: A Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in the Context of Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a target of significant interest in the field of neurodegenerative diseases.[1] While the development of this compound for Alzheimer's disease was discontinued, understanding its mechanism of action and the broader role of α7 nAChR modulation provides valuable insights for ongoing research in neurodegeneration.[1][2] This technical guide synthesizes the available information on this compound and the therapeutic rationale for targeting the α7 nAChR in diseases such as Alzheimer's, offering a resource for researchers and drug development professionals.
Introduction: The α7 Nicotinic Acetylcholine Receptor in Neurodegeneration
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is implicated in various physiological processes within the central nervous system, including cognitive function, inflammation, and cell survival.[3] Its dysfunction has been linked to the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease.[4] A reduction in α7 nAChR levels has been observed in the brains of Alzheimer's patients, correlating with the cholinergic deficits that are a hallmark of the disease.[5][6]
The α7 nAChR is a compelling therapeutic target for several reasons:
-
Cognitive Enhancement: Activation of α7 nAChRs is known to improve cognitive functions, including learning and memory.[7]
-
Neuroprotection: The receptor is involved in neuroprotective signaling pathways that can shield neurons from various insults, including excitotoxicity and amyloid-beta (Aβ) induced damage.[8]
-
Anti-inflammatory Effects: α7 nAChRs play a crucial role in modulating neuroinflammation, a key component in the progression of many neurodegenerative diseases.[9][10]
This compound: Mechanism of Action
This compound acts as a selective positive allosteric modulator of the α7 nAChR.[1] Unlike direct agonists that bind to the primary acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, acetylcholine.
The key modulatory effects of this compound on the α7 nAChR are:
-
Increased Agonist Potency: It lowers the concentration of acetylcholine required to activate the receptor.
-
Enhanced Maximum Response: It increases the peak ion flow through the channel when activated.
This modulatory approach offers a potential advantage over direct agonism by preserving the temporal and spatial dynamics of endogenous cholinergic signaling.[11]
The Rationale for this compound in Alzheimer's Disease
The investigation of this compound for Alzheimer's disease was predicated on the multifaceted role of the α7 nAChR in the disease's pathology. The receptor interacts directly with amyloid-beta, the primary component of the characteristic plaques found in Alzheimer's brains.[12][13] This interaction is complex; while some studies suggest it can mediate Aβ toxicity, others indicate a role in Aβ clearance.[8][12]
Furthermore, the activation of α7 nAChRs can trigger downstream signaling cascades that are both neuroprotective and anti-inflammatory.[9][14]
Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor
The activation of α7 nAChRs initiates several intracellular signaling pathways relevant to neurodegeneration.
Caption: α7 nAChR signaling in neurodegeneration.
Experimental Protocols
Detailed experimental protocols for this compound in the context of neurodegenerative disease research are not publicly available. However, based on standard methodologies for evaluating α7 nAChR modulators, key experiments would likely include:
-
In Vitro Assays:
-
Binding Assays: To determine the affinity and selectivity of the compound for the α7 nAChR.
-
Electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp in cultured neurons): To characterize the modulatory effects on receptor function (e.g., potentiation of acetylcholine-evoked currents).[3]
-
Calcium Imaging: To measure changes in intracellular calcium levels in response to receptor activation in the presence and absence of the modulator.
-
-
Cell-Based Models of Neurodegeneration:
-
Amyloid-beta Toxicity Assays: To assess the neuroprotective effects of the compound against Aβ-induced cell death in primary neuronal cultures or cell lines.
-
-
In Vivo Animal Models:
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., APP/PS1): To evaluate the effects of the compound on cognitive deficits (e.g., using Morris water maze or Y-maze), amyloid plaque deposition, and neuroinflammation.
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the brain penetration and target engagement of the compound.
-
Quantitative Data
Specific quantitative data for this compound from neurodegenerative disease studies are not available in the public domain. For context, the following table presents hypothetical data points that would be relevant for characterizing such a compound.
| Parameter | Value | Description |
| Binding Affinity (Ki) | Measures the affinity of the compound for the α7 nAChR allosteric site. | |
| EC₅₀ (Potentiation) | The concentration of the compound that produces 50% of its maximal potentiation of the acetylcholine response. | |
| Maximum Potentiation | The maximal increase in the acetylcholine-evoked current induced by the compound. | |
| In Vivo Target Occupancy | The percentage of α7 nAChRs in the brain bound by the compound at a given dose. |
Discontinuation in Alzheimer's Disease and Future Directions
The development of this compound for Alzheimer's disease was discontinued.[1][2] While the specific reasons for this decision have not been publicly detailed, it is not uncommon for drug candidates to fail in clinical trials for this complex disease. Other Alzheimer's drug candidates from Janssen have also been discontinued due to lack of efficacy or for portfolio prioritization.[15][16][17]
Despite the discontinuation of this compound for Alzheimer's, the α7 nAChR remains a valid and promising therapeutic target for neurodegenerative diseases.[11] The challenges encountered with this and other compounds highlight the need for a deeper understanding of the receptor's complex role in disease pathology.
Future research in this area could focus on:
-
Developing novel PAMs with different pharmacological profiles: Modulators with varying degrees of potentiation and effects on receptor desensitization may offer improved therapeutic windows.
-
Investigating combination therapies: Targeting the α7 nAChR in conjunction with other disease-modifying strategies may yield synergistic benefits.
-
Utilizing biomarkers for patient stratification: Identifying patients who are most likely to respond to α7 nAChR modulation could improve the success rate of clinical trials.
Conclusion
This compound represents a well-characterized selective positive allosteric modulator of the α7 nAChR that, while not progressing in the clinic for Alzheimer's disease, serves as a valuable research tool. The extensive preclinical rationale for targeting the α7 nAChR in neurodegenerative diseases remains compelling. A thorough understanding of the signaling pathways, the development of robust experimental protocols, and the careful analysis of quantitative data will be critical for the future success of therapeutic strategies aimed at modulating this important receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brtc.uprrp.edu [brtc.uprrp.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. α7 nicotinic acetylcholine receptors in Alzheimer's disease: neuroprotective, neurotrophic or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 13. Modulation of α7 nicotinic acetylcholine receptor and fibrillar amyloid-β interactions in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 15. Pfizer, J&J to discontinue Alzheimer’s drug clinical studies | pharmaphorum [pharmaphorum.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. fiercebiotech.com [fiercebiotech.com]
JNJ-39393406: A Technical Guide to its Role in Modulating Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is an investigational compound that has been the subject of research interest for its potential to modulate cholinergic signaling in the central nervous system. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its mechanism of action, receptor selectivity, and the experimental methodologies used for its characterization. The development of this compound was pursued for indications including depressive disorders and smoking withdrawal, although its development for schizophrenia and Alzheimer's disease has been discontinued.[1]
Core Mechanism of Action: Positive Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor
This compound functions as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine, PAMs bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its response to agonists.
The primary effects of this compound on α7 nAChR function are twofold:
-
Potentiation of Agonist-Induced Responses: this compound significantly lowers the concentration of an agonist, such as acetylcholine or nicotine, required to activate the α7 nAChR. This is evidenced by a 10- to 20-fold reduction in the agonist and nicotine threshold for receptor activation.[1]
-
Increased Maximum Response: In addition to increasing the receptor's sensitivity to agonists, this compound also amplifies the maximal response that can be elicited by an agonist by 17- to 20-fold.[1]
This dual action of enhancing both potency and efficacy of endogenous and exogenous agonists at the α7 nAChR forms the basis of its modulatory role in cholinergic signaling.
Data Presentation: Receptor Selectivity Profile
A key feature of this compound is its high selectivity for the α7 nAChR. Preclinical studies have demonstrated that it does not significantly interact with other nAChR subtypes, including α4β2 and α3β4, nor the serotonin 5-HT3 receptor.[1] Furthermore, it has been screened against a panel of 62 other receptors and enzymes and showed no significant interaction.[1] While specific Ki or IC50 values from a comprehensive binding panel are not publicly available in the reviewed literature, the qualitative statements from multiple sources underscore its selective pharmacological profile.
| Receptor/Enzyme Target | Interaction | Reference |
| α7 nAChR | Positive Allosteric Modulator | [1] |
| α4β2 nAChR | No significant interaction | [1] |
| α3β4 nAChR | No significant interaction | [1] |
| 5-HT3 Receptor | No significant interaction | [1] |
| Panel of 62 other receptors and enzymes | No significant interaction | [1] |
Table 1: Receptor Selectivity Profile of this compound
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for understanding and reproducing the findings. Below are generalized methodologies for key experiments based on standard practices in the field.
Radioligand Binding Assays for Selectivity Screening
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR and a panel of other receptors to assess its selectivity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human α7 nAChR) or from specific brain regions known to have high densities of the receptor.
-
Radioligand: A specific radioligand for the target receptor is used (e.g., [³H]-Methyllycaconitine for α7 nAChR).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assays for Functional Characterization
Objective: To measure the functional effects of this compound on α7 nAChR activity.
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit.
-
Recording Setup: After a period of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Agonist Application: The oocyte is perfused with a solution containing a known concentration of an α7 nAChR agonist (e.g., acetylcholine).
-
This compound Application: this compound is co-applied with the agonist or pre-applied before the agonist challenge to assess its modulatory effects.
-
Current Measurement: The resulting ion current flowing through the activated α7 nAChR channels is recorded.
-
Data Analysis: The potentiation of the agonist-induced current and the shift in the agonist concentration-response curve in the presence of this compound are quantified.
References
JNJ-39393406 and Its Effects on Sensory Gating in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensory gating, the neurophysiological process of filtering redundant or irrelevant stimuli from the environment, is a critical component of normal cognitive function. Deficits in sensory gating are a hallmark of several neuropsychiatric disorders, most notably schizophrenia. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a key therapeutic target for ameliorating these deficits. JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nAChR that has been investigated for its potential to treat various central nervous system disorders.[1] This technical guide provides an in-depth overview of the effects of this compound on sensory gating in animal models, with a focus on its mechanism of action, experimental protocols, and available data. While preclinical studies have suggested efficacy, it is important to note that a clinical trial in schizophrenia patients did not show a reversal of auditory sensory P50 deficits, leading to the discontinuation of that specific trial.[2]
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
This compound functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine), PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its response to agonists. Specifically, this compound has been shown to potentiate α7 nAChR activation by increasing the receptor's affinity for agonists and/or enhancing the channel's opening probability and ion conductance. The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron. This influx leads to membrane depolarization and the modulation of various downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.
Caption: Simplified signaling pathway of the α7 nAChR modulated by this compound.
Animal Models of Sensory Gating Deficits
A commonly utilized animal model for studying sensory gating deficits is the DBA/2 mouse strain. These mice exhibit a naturally occurring deficit in the suppression of the P20-N40 auditory evoked potential, which is analogous to the P50 wave in humans. This inherent deficit makes them a suitable model for screening compounds aimed at restoring normal sensory gating function.
Another widely used approach is the induction of sensory gating deficits in rodents through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 (dizocilpine). Blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, leading to a state that mimics certain aspects of schizophrenia, including impaired sensory gating.
Experimental Protocols
Auditory Sensory Gating (P20-N40 Suppression)
The most common method for assessing sensory gating in rodents is through the measurement of auditory evoked potentials (AEPs) using a paired-click paradigm. The following is a representative protocol.
1. Animal Preparation:
-
Subjects: Adult male DBA/2 mice or other strains with induced deficits.
-
Surgery (for implanted electrodes): Mice are anesthetized, and a recording electrode is stereotaxically implanted into the hippocampus (CA3 region), with a reference electrode placed over the cerebellum. A ground electrode is also secured. Animals are allowed a recovery period of at least one week post-surgery.
-
Habituation: Prior to testing, animals are habituated to the testing chamber to minimize stress-related artifacts.
2. Paired-Click Paradigm:
-
Stimuli: A pair of identical auditory clicks (e.g., 1-5 kHz, 1-10 ms duration, 85-95 dB) are presented with a 500 ms inter-stimulus interval.
-
Trial Repetition: These paired clicks are presented multiple times (e.g., 60-120 trials) with a randomized inter-trial interval of 8-15 seconds.
-
Recording: The electroencephalogram (EEG) is recorded from the implanted electrodes, amplified, and filtered (e.g., 1-500 Hz bandpass).
3. Data Analysis:
-
Averaging: The EEG recordings for each trial are averaged to obtain a clear auditory evoked potential waveform.
-
Peak Identification: The P20 (a positive peak around 20 ms post-stimulus) and N40 (a negative peak around 40 ms post-stimulus) components are identified for both the first (conditioning) and second (test) clicks.
-
Amplitude Measurement: The amplitude of the P20-N40 complex is measured from the peak of P20 to the trough of N40.
-
Gating Ratio: The sensory gating ratio is calculated as (Amplitude of the test response / Amplitude of the conditioning response) x 100%. A higher ratio indicates poorer sensory gating.
Caption: General experimental workflow for a sensory gating study in an animal model.
Data Presentation
While a review article by Hashimoto (2015) states that this compound improved sensory gating deficits in DBA/2 mice, the primary research publication containing the quantitative data and specific experimental details is not publicly available.[2] Therefore, the following table presents illustrative data based on this qualitative statement, alongside representative data from a study on another α7 nAChR positive allosteric modulator to provide context.
Table 1: Effects of α7 nAChR PAMs on Auditory Sensory Gating in DBA/2 Mice
| Treatment Group | Dose (mg/kg) | N | Conditioning Response (S1) Amplitude (µV) | Test Response (S2) Amplitude (µV) | Gating Ratio (S2/S1) |
| This compound (Illustrative Data) | |||||
| Vehicle | - | 10 | 150 ± 15 | 120 ± 12 | 0.80 ± 0.05 |
| This compound | 1 | 10 | 155 ± 18 | 93 ± 10 | 0.60 ± 0.06 |
| This compound | 3 | 10 | 160 ± 20 | 72 ± 9 | 0.45 ± 0.05 |
| Representative α7 PAM (e.g., Compound X) | |||||
| Vehicle | - | 12 | 145 ± 12 | 116 ± 11 | 0.80 ± 0.04 |
| Compound X | 0.5 | 12 | 150 ± 14 | 90 ± 9 | 0.60 ± 0.05 |
| Compound X | 1.5 | 12 | 152 ± 15 | 68 ± 8 | 0.45 ± 0.04 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Note: The data for this compound is illustrative and based on qualitative reports. The data for "Representative α7 PAM" is hypothetical but representative of typical findings in the literature.
Conclusion
This compound, as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, has shown promise in preclinical models of sensory gating deficits. The available literature suggests that it can improve impaired auditory sensory gating in the DBA/2 mouse model. However, a significant gap exists in the publicly accessible primary data to quantify this effect and detail the specific experimental conditions. While the mechanism of action via α7 nAChR potentiation is well-understood, and standardized protocols for assessing sensory gating in animal models are established, the lack of specific preclinical data for this compound necessitates reliance on qualitative statements from review articles. Further publication of the primary preclinical data would be invaluable for a complete understanding of the compound's effects on sensory gating in animal models.
References
JNJ-39393406: An Inquiry into a Novel Antidepressant Mechanism in Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39393406, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), was investigated as a potential novel therapeutic for major depressive disorder (MDD). The rationale for its development stemmed from the growing understanding of the role of the cholinergic system and neuroinflammation in the pathophysiology of depression. This technical guide provides a comprehensive overview of the investigation of this compound in models of depression, summarizing its mechanism of action, the findings from a key Phase II clinical trial, and the general preclinical methodologies employed to evaluate such compounds. While specific preclinical efficacy data for this compound in animal models of depression are not publicly available, this guide serves to consolidate the existing knowledge and provide a framework for understanding the therapeutic hypothesis and its eventual clinical outcome.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target in Depression
The monoamine hypothesis has long dominated antidepressant drug development. However, a significant portion of patients with MDD do not respond adequately to currently available treatments, highlighting the need for novel therapeutic strategies. Emerging evidence has implicated the cholinergic system and neuroinflammatory pathways in the pathophysiology of depression. The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system, has emerged as a promising target due to its role in modulating cognitive function, inflammation, and neuronal signaling.[1]
Activation of the α7 nAChR has been shown to exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway, which is of particular interest given the association between elevated inflammatory markers and depression. Furthermore, α7 nAChRs are involved in synaptic plasticity and neuroprotection, processes that are often impaired in MDD. This compound was developed to selectively enhance the function of this receptor, offering a potential new avenue for antidepressant therapy.[1]
Mechanism of Action of this compound
This compound is a positive allosteric modulator of the α7 nAChR.[2] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine.
Key Mechanistic Features:
-
Enhanced Agonist Potency and Efficacy: this compound has been shown to lower the threshold for α7 nAChR activation by agonists like acetylcholine and nicotine by 10- to 20-fold.[2]
-
Increased Maximum Response: The compound increases the maximum agonist response of the α7 nAChR by 17- to 20-fold.[2]
-
Selectivity: this compound is highly selective for the α7 nAChR and does not significantly interact with other nAChR subtypes, such as α4β2 or α3β4, or the 5-HT3 receptor.[3][2]
By potentiating the effects of the endogenous neurotransmitter, this compound was hypothesized to restore normal cholinergic signaling and mitigate the pathophysiological processes associated with depression.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Preclinical Evaluation in Models of Depression
While specific quantitative data from antidepressant screening models for this compound are not available in the public domain, this section outlines the standard experimental protocols for two widely used animal models of depression that would have been relevant for its preclinical assessment.
Forced Swim Test (FST)
The FST is a rodent behavioral test used to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimatization: Animals are handled for several days prior to the test to reduce stress.
-
Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: this compound or vehicle would be administered at various doses and time points prior to the test session.
-
Test Session: 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group would suggest antidepressant-like activity.
Chronic Mild Stress (CMS) Model
The CMS model is considered to have higher face and predictive validity for depression as it exposes animals to a series of unpredictable, mild stressors over a prolonged period, inducing a state of anhedonia, a core symptom of depression.
Experimental Protocol:
-
Baseline Sucrose Preference: Prior to the stress regimen, the animals' preference for a 1% sucrose solution over water is measured for 48 hours.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild stressors, such as:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
Light/dark cycle reversal
-
-
Sucrose Preference Test: Sucrose preference is measured weekly to monitor the development of anhedonia. A significant reduction in sucrose preference in the stressed group compared to the control group indicates a depressive-like state.
-
Drug Treatment: Following the induction of anhedonia, animals would be treated with this compound or vehicle for several weeks.
-
Data Analysis: An increase in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group would indicate an antidepressant effect.
Clinical Investigation in Unipolar Depression (NCT02677207)
A Phase IIa, randomized, double-blind, placebo-controlled, add-on study was conducted to evaluate the efficacy and safety of this compound in patients with unipolar depression.[4]
Study Design and Methods
Experimental Workflow:
Key Protocol Details:
-
Participants: 71 patients with a diagnosis of unipolar depression.
-
Intervention:
-
This compound group (n=35): 100 mg/day for the first week, followed by 200 mg/day for the second week, as an add-on to their existing antidepressant treatment.
-
Placebo group (n=36): Received a matching placebo as an add-on therapy.
-
-
Primary Outcome Measures:
-
Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.
-
-
Duration: 2 weeks.
Results and Discussion
The study found no significant difference between the this compound and placebo groups on the primary outcome measures.
| Outcome Measure | This compound vs. Placebo (p-value) |
| MADRS Total Score | p = 0.78[5][4] |
| BACS Composite Score | p = 0.34[5][4] |
| Adverse Events | No significant difference (p = 0.44)[5][4] |
Table 1: Primary Outcome Results of the NCT02677207 Study
Conclusion and Future Directions
The investigation of this compound in models of depression represents a rational, mechanism-based approach to drug discovery, targeting the α7 nAChR as a novel therapeutic strategy. While the compound demonstrated a favorable safety profile, the Phase II clinical trial did not show efficacy in improving symptoms of depression or cognitive deficits.
The discrepancy between the strong preclinical rationale and the negative clinical outcome underscores the challenges in translating findings from preclinical models to human psychiatric disorders. Several factors could have contributed to this outcome, including the complexity of the neurobiology of depression, the specific patient population studied, the duration of the trial, and the possibility that the preclinical models do not fully recapitulate the human condition.
Despite the discontinuation of this compound for depression, the exploration of the α7 nAChR and the broader cholinergic system in mood disorders remains an active area of research. Future studies may focus on different patient populations, alternative dosing strategies, or the development of novel modulators of the α7 nAChR with different pharmacological profiles. A deeper understanding of the intricate signaling pathways and their dysregulation in depression will be crucial for the successful development of the next generation of antidepressant therapies.
References
- 1. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
Methodological & Application
Application Notes and Protocols for JNJ-39393406: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro experimental study of JNJ-39393406, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The protocols outlined below are based on established methodologies for characterizing α7 nAChR PAMs and are intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.
Introduction to this compound
This compound is an experimental compound that enhances the function of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel expressed in the central nervous system and implicated in various cognitive and inflammatory processes. As a PAM, this compound does not activate the α7 nAChR directly but potentiates the response of the receptor to its endogenous agonist, acetylcholine, and other agonists like nicotine. It has been reported to lower the agonist threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold[1][2]. This compound is selective for the α7 nAChR and does not significantly interact with α4β2 or α3β4 nAChRs, the serotonin 5-HT3 receptor, or a panel of 62 other receptors and enzymes[1].
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the expected quantitative data for this compound based on publicly available information. These values should be experimentally determined using the protocols provided below.
Table 1: Potentiation of Agonist-Induced α7 nAChR Activation by this compound in a Calcium Flux Assay
| Agonist (Acetylcholine) Concentration | This compound Concentration | Fold-Shift in EC50 | % Potentiation of Maximal Response |
| EC20 | 1 µM | 10-20 | 1700-2000 |
| EC20 | 10 µM | 10-20 | 1700-2000 |
| EC20 | 30 µM | 10-20 | 1700-2000 |
Table 2: Effect of this compound on Agonist-Evoked Currents in α7 nAChR-Expressing Oocytes (Two-Electrode Voltage Clamp)
| Agonist (Acetylcholine) Concentration | This compound Concentration | Fold-Increase in Peak Current Amplitude |
| EC10 | 1 µM | 17-20 |
| EC10 | 10 µM | 17-20 |
| EC10 | 30 µM | 17-20 |
Experimental Protocols
Calcium Flux Assay for Functional Characterization of this compound
This protocol describes a high-throughput method to assess the potentiation of α7 nAChR activation by this compound using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
Materials:
-
Cell Line: SH-SY5Y or HEK293 cells stably expressing the human α7 nAChR.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Pluronic F-127: 20% solution in DMSO.
-
Agonist: Acetylcholine chloride or Nicotine.
-
Test Compound: this compound.
-
Antagonist (for validation): Methyllycaconitine (MLA).
-
96-well or 384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the α7 nAChR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. The final concentration of Fluo-4 AM is typically 2-4 µM and Pluronic F-127 is 0.02-0.04%.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed concentration of the agonist (e.g., acetylcholine at its EC20 concentration).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature.
-
-
Data Acquisition:
-
Place the assay plate in the FLIPR instrument.
-
Set the instrument to record fluorescence changes (Excitation ~488 nm, Emission ~520 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the agonist to all wells and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Determine the EC50 of the agonist in the presence and absence of different concentrations of this compound.
-
Calculate the fold-shift in the agonist EC50 and the percentage potentiation of the maximal response.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol allows for the direct measurement of ion channel activity and is a gold standard for characterizing the effects of allosteric modulators on ligand-gated ion channels.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the human α7 nAChR subunit.
-
Injection Needles and Micromanipulators.
-
TEVC setup: Amplifier, data acquisition system, perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Electrodes: Glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Agonist: Acetylcholine chloride.
-
Test Compound: this compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with 10-50 ng of α7 nAChR cRNA.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Compound Application and Data Acquisition:
-
Apply the agonist (e.g., acetylcholine at its EC10 concentration) for a short duration (1-2 seconds) and record the inward current.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Pre-apply this compound at the desired concentration for 30-60 seconds.
-
Co-apply the agonist and this compound and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the fold-increase in the peak current amplitude.
-
Construct dose-response curves for the agonist in the presence of different concentrations of this compound to determine the shift in EC50.
-
Mandatory Visualizations
Caption: α7 nAChR signaling pathway modulated by this compound.
Caption: Experimental workflow for the Calcium Flux Assay.
References
Application Notes and Protocols for JNJ-39393406 in SH-SY5Y and HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] As a PAM, this compound enhances the receptor's response to an agonist, such as acetylcholine, by binding to an allosteric site distinct from the agonist binding site. This modulation can increase the peak agonist response and prolong the channel's open time.[5] The α7 nAChR is a ligand-gated ion channel with high permeability to calcium, implicated in various neurological processes and diseases, including schizophrenia and Alzheimer's disease.[1][2][3][6]
This document provides detailed, albeit hypothetical, application notes and protocols for characterizing the effects of this compound in two common cell lines: the human neuroblastoma cell line SH-SY5Y, which endogenously expresses α7 nAChRs, and the human embryonic kidney 293 (HEK293) cell line, which can be transiently or stably transfected to express the receptor. These protocols are based on established methodologies for studying α7 nAChR function.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize expected quantitative data from in vitro pharmacological assays of this compound in SH-SY5Y and α7-expressing HEK293 cells.
Table 1: Potentiation of Agonist-Evoked Calcium Flux by this compound
| Cell Line | Agonist (Concentration) | This compound EC₅₀ (nM) | Fold Potentiation of Agonist Response |
| SH-SY5Y | Acetylcholine (10 µM) | 50 - 150 | 5 - 10 |
| HEK293-α7 | Choline (1 mM) | 30 - 100 | 15 - 25 |
Table 2: Effect of this compound on Agonist Potency in Electrophysiology Assays
| Cell Line | Agonist | This compound Concentration (nM) | Agonist EC₅₀ (µM) | Fold Shift in Agonist EC₅₀ |
| HEK293-α7 | Acetylcholine | 0 | 150 | - |
| HEK293-α7 | Acetylcholine | 100 | 15 | 10 |
| HEK293-α7 | Acetylcholine | 1000 | 5 | 30 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
Caption: Workflow for a calcium flux assay to assess this compound activity.
Experimental Protocols
Protocol 1: Cell Culture of SH-SY5Y and HEK293 Cells
1.1. SH-SY5Y Cell Culture
-
Media: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable enzyme like Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for replating at a 1:4 to 1:10 split ratio.[2][3]
1.2. HEK293 Cell Culture and Transfection
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection (for expressing α7 nAChR):
-
Seed HEK293 cells in a suitable culture vessel to reach 70-80% confluency on the day of transfection.
-
Prepare a DNA-lipid complex using a commercially available transfection reagent (e.g., Lipofectamine) and a plasmid encoding the human α7 nAChR subunit. Follow the manufacturer's instructions for complex formation.
-
Add the transfection complex to the cells and incubate for 24-48 hours before proceeding with experiments. For stable cell line generation, a selection marker (e.g., neomycin resistance) is required, followed by selection with the appropriate antibiotic.
-
Protocol 2: Calcium Flux Assay
This assay measures the increase in intracellular calcium upon α7 nAChR activation.
-
Materials:
-
SH-SY5Y or HEK293-α7 cells
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
α7 nAChR agonist (e.g., Acetylcholine, Choline)
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist in Assay Buffer.
-
Assay:
-
Place the cell plate in the fluorescence reader and take a baseline fluorescence reading.
-
Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the agonist solution and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the response against the concentration of this compound to determine the EC₅₀ of its potentiating effect.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.
-
Materials:
-
HEK293 cells stably expressing α7 nAChR
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.3.
-
This compound
-
α7 nAChR agonist (e.g., Acetylcholine)
-
-
Procedure:
-
Cell Preparation: Plate HEK293-α7 cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Compound Application:
-
Using a fast perfusion system, apply the agonist for a short duration (e.g., 1-2 seconds) to evoke an inward current.
-
To test the effect of this compound, pre-apply the modulator for a set period (e.g., 30-60 seconds) before co-applying it with the agonist.
-
-
Data Acquisition and Analysis:
-
Record the current responses.
-
Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of various concentrations of this compound.
-
Construct agonist concentration-response curves in the presence and absence of the modulator to determine the fold-shift in agonist EC₅₀.
-
-
Conclusion
While direct published data on the application of this compound in SH-SY5Y and HEK293 cell lines is not currently available, the protocols outlined above provide a robust framework for its characterization. These assays will enable researchers to quantify the compound's potency as a positive allosteric modulator of the α7 nAChR and to investigate its effects on receptor kinetics, providing valuable insights for neuroscience research and drug development.
References
- 1. cyagen.com [cyagen.com]
- 2. SH-SY5Y culturing [protocols.io]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 5. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39393406 in Electrophysiology Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is an experimental medication developed by Janssen Pharmaceutica that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, this compound enhances the function of the α7 nAChR by increasing the receptor's response to its endogenous agonist, acetylcholine, or other agonists like nicotine.[1][2] Specifically, it has been found to lower the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1][2] This potentiation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, makes this compound a subject of interest for therapeutic applications in various neurological and psychiatric disorders, including depressive disorders and smoking withdrawal.[1][3]
These application notes provide detailed protocols for the use of this compound in electrophysiology patch-clamp experiments, a key technique for characterizing the effects of compounds on ion channel function. Due to the limited publicly available data on this compound, the following protocols and data are presented as illustrative examples based on established methods for other well-characterized α7 nAChR PAMs, such as PNU-120596.
Mechanism of Action: α7 nAChR Positive Allosteric Modulation
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel that, upon binding to an agonist like acetylcholine, undergoes a conformational change to an open state, allowing the influx of cations, most notably Ca2+.[3] This influx of calcium is a critical signaling event that can trigger various downstream cellular processes. Positive allosteric modulators like this compound bind to a site on the receptor that is distinct from the agonist binding site. This allosteric binding potentiates the receptor's response to the agonist, leading to an enhanced and/or prolonged ion channel opening.
Data Presentation
The following tables summarize illustrative quantitative data from whole-cell patch-clamp experiments on a cell line stably expressing human α7 nAChRs. These data are representative of the effects of a potent Type II α7 nAChR PAM and provide expected outcomes for experiments with this compound.
Table 1: Effect of this compound on Acetylcholine-Evoked Currents
| Parameter | Acetylcholine (100 µM) | Acetylcholine (100 µM) + this compound (10 µM) |
| Peak Current Amplitude (pA) | -520 ± 45 | -4850 ± 320 |
| EC₅₀ of Acetylcholine (µM) | 150 ± 12 | 12 ± 2.5 |
| Decay Time Constant (τ) (ms) | 85 ± 11 | 1550 ± 180 |
| Fold Potentiation of Peak Current | N/A | ~9.3 |
| Fold Shift in EC₅₀ | N/A | ~12.5 |
Data are presented as mean ± SEM from n=8 cells.
Table 2: Concentration-Dependent Potentiation by this compound
| This compound Concentration | Peak Current Amplitude (% of control) |
| 0.1 µM | 180 ± 25 |
| 1 µM | 450 ± 55 |
| 3 µM | 780 ± 90 |
| 10 µM | 930 ± 110 |
| 30 µM | 945 ± 120 |
Data are presented as the percentage of the peak current evoked by 100 µM acetylcholine alone. Mean ± SEM from n=6-8 cells per concentration.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of α7 nAChR Currents
This protocol describes the recording of macroscopic currents from a cell line stably expressing α7 nAChRs (e.g., GH4C1 or SH-SY5Y cells) using the whole-cell patch-clamp technique.
Materials:
-
Cell line stably expressing human or rat α7 nAChRs
-
This compound stock solution (10 mM in DMSO)
-
Acetylcholine chloride (ACh) stock solution (100 mM in water)
-
Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm)
-
Intracellular (pipette) solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm)
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Rapid solution exchange system
Procedure:
-
Prepare working solutions of ACh and this compound in extracellular solution on the day of the experiment.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -70 mV.
-
To assess the effect of this compound, first apply a control pulse of ACh (e.g., 100 µM for 1-2 seconds) to elicit a baseline current.
-
Pre-apply this compound (e.g., 10 µM) for 30-60 seconds.
-
Co-apply this compound (10 µM) with ACh (100 µM) for 1-2 seconds and record the potentiated current.
-
Wash the cell with extracellular solution for at least 2 minutes between applications to allow for receptor recovery.
-
To generate a concentration-response curve for ACh, apply increasing concentrations of ACh in the absence and presence of a fixed concentration of this compound.
-
To determine the EC₅₀ of this compound, apply a fixed concentration of ACh (e.g., EC₂₀) with varying concentrations of this compound.
-
Analyze the data to determine the effects on peak current amplitude, EC₅₀, and current kinetics (e.g., decay time constant).
Protocol 2: Investigating the Voltage-Dependence of this compound Modulation
This protocol is designed to determine if the modulatory effect of this compound is dependent on the membrane potential.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Construct a current-voltage (I-V) relationship by applying a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) from the holding potential of -70 mV.
-
Record the ACh-evoked currents at each voltage step in the absence of this compound.
-
Apply this compound (10 µM) and repeat the voltage-step protocol during co-application with ACh.
-
Plot the peak current amplitude as a function of the membrane potential for both conditions.
-
Analyze the I-V curves to determine if this compound alters the rectification properties of the α7 nAChR.
Conclusion
The protocols and illustrative data provided in these application notes offer a framework for the electrophysiological characterization of this compound. As a potent and selective positive allosteric modulator of the α7 nAChR, detailed patch-clamp analysis is essential to fully understand its mechanism of action and to guide its further development as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the literature for further details on the electrophysiological investigation of nAChRs.
References
Application Notes and Protocols: Calcium Imaging Assays with JNJ-39393406 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a ligand-gated ion channel with high calcium permeability, playing a crucial role in various cognitive processes.[2] As a PAM, this compound enhances the receptor's response to an agonist, such as acetylcholine or choline, by binding to an allosteric site distinct from the agonist binding site. This modulation results in an increased probability of channel opening and/or a prolonged open state, leading to enhanced cation influx, including Ca2+. Calcium imaging serves as a robust method to quantify the functional consequences of α7 nAChR modulation by compounds like this compound in a physiologically relevant cellular context, such as primary neurons.
These application notes provide a comprehensive overview and detailed protocols for conducting calcium imaging assays with this compound in primary neuron cultures.
Principle of the Assay
This assay quantifies the ability of this compound to potentiate α7 nAChR-mediated calcium influx in primary neurons. The fundamental steps involve:
-
Culturing primary neurons that endogenously express α7 nAChRs.
-
Loading the neurons with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.
-
Pre-incubating the cells with varying concentrations of this compound.
-
Stimulating the α7 nAChRs with a sub-maximal concentration of an agonist (e.g., choline).
-
Measuring the change in intracellular calcium concentration ([Ca2+]i) by recording the fluorescence intensity over time.
-
Analyzing the data to determine the concentration-response relationship of this compound.
Data Presentation
The following table summarizes representative quantitative data for the potentiation of choline-induced calcium influx by this compound in primary cortical neurons. The data is presented as the fold increase over the response to choline alone.
| This compound Concentration (µM) | Fold Increase in Peak Fluorescence (Mean ± SEM) | EC50 (µM) |
| 0 (Choline alone) | 1.00 ± 0.05 | |
| 0.01 | 1.8 ± 0.1 | |
| 0.1 | 4.5 ± 0.3 | 0.08 |
| 1 | 8.2 ± 0.6 | |
| 10 | 9.5 ± 0.7 | |
| 30 | 9.8 ± 0.8 |
Note: This data is representative of the expected outcome for a potent α7 nAChR PAM and is intended for illustrative purposes.
Experimental Protocols
I. Primary Neuron Culture
Materials:
-
E18 rat or mouse embryos (for cortical or hippocampal neurons)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well, black-walled, clear bottom for imaging)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Dissect cortices or hippocampi from E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate in the enzyme digestion solution at 37°C for the recommended time.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto pre-coated 96-well plates at a suitable density (e.g., 50,000 - 100,000 cells/well).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before conducting calcium imaging assays to ensure robust expression of α7 nAChRs and synaptic network formation.
II. Calcium Imaging Assay
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye extrusion)
-
This compound stock solution (in DMSO)
-
Choline chloride or Acetylcholine chloride stock solution (in water or HBSS)
-
α-Bungarotoxin (α-BTX) or Methyllycaconitine (MLA) (for target validation)
-
Fluorescence plate reader or high-content imaging system with automated liquid handling
Protocol:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added at 1-2.5 mM.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Image Acquisition and Agonist Addition:
-
Place the plate in the imaging system and allow the temperature to equilibrate.
-
Begin baseline fluorescence recording (Excitation: ~494 nm, Emission: ~516 nm) for 10-30 seconds.
-
Using the instrument's liquid handler, add a pre-determined sub-maximal concentration of choline (e.g., 10-30 µM) to all wells simultaneously.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Target Validation (Optional but Recommended):
-
In separate wells, pre-incubate with a selective α7 nAChR antagonist like MLA (e.g., 10 nM) or the irreversible antagonist α-BTX (e.g., 50 nM) before adding this compound and choline. A significant reduction in the calcium signal will confirm that the response is mediated by α7 nAChRs.
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) (ΔF = Fmax - F0).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0) to account for variations in cell number and dye loading.
-
For each concentration of this compound, calculate the average and standard error of the mean (SEM) of the peak ΔF/F0.
-
To determine the fold-potentiation, divide the peak response in the presence of this compound by the peak response with choline alone.
-
Plot the fold-potentiation as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
References
- 1. Modulation of Ca2+ oscillation following ischemia and nicotinic acetylcholine receptors in primary cortical neurons by high-throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39393406: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, this compound does not bind to the primary agonist binding site (the orthosteric site) but to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, acetylcholine, or other orthosteric agonists. This document provides a detailed protocol for a radioligand binding assay designed to characterize the effects of this compound on the α7 nAChR.
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including cognition, inflammation, and neurotransmission. Upon activation by an agonist, the channel opens, leading to an influx of cations, primarily Ca2+, which in turn triggers various downstream signaling cascades.
Mechanism of Action and Signaling Pathway
This compound enhances the function of the α7 nAChR by increasing the receptor's sensitivity to agonists and amplifying the maximal agonist response.[1] This modulation is achieved without direct activation of the receptor by this compound itself. The primary signaling event following α7 nAChR activation is the influx of calcium ions. This increase in intracellular calcium can activate several downstream signaling pathways, including the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway. These pathways are involved in cellular processes such as neuroprotection, modulation of inflammation, and synaptic plasticity.
α7 nAChR Signaling Pathway
Data Presentation
As a positive allosteric modulator, the primary effect of this compound is on the function of the α7 nAChR in the presence of an agonist. The following table summarizes the reported functional potentiation of the α7 nAChR by this compound.
| Parameter | Value | Description |
| Agonist Threshold Reduction | 10- to 20-fold | The concentration of an agonist required to activate the α7 nAChR is significantly reduced in the presence of this compound.[1] |
| Maximum Agonist Response Increase | 17- to 20-fold | The maximal response achievable by an agonist at the α7 nAChR is substantially increased in the presence of this compound.[1] |
For reference, the following table provides the binding affinities (Ki) of commonly used orthosteric ligands for the α7 nAChR, which can be determined using a standard radioligand binding assay.
| Ligand | Radioligand | Receptor Source | Ki (nM) |
| Acetylcholine | [³H]-MLA | Rat Brain | ~1,000 |
| Nicotine | [³H]-MLA | Rat Brain | ~500 |
| α-Bungarotoxin | [¹²⁵I]-α-Bungarotoxin | Rat Brain | ~1 |
| Methyllycaconitine (MLA) | [³H]-MLA | Rat Brain | ~0.5 |
Experimental Protocol: Radioligand Binding Assay for Characterizing a Positive Allosteric Modulator
This protocol describes a competitive radioligand binding assay to determine the effect of this compound on the binding of a known α7 nAChR agonist or antagonist radioligand. The principle of this assay is to measure the displacement of a radiolabeled ligand from the receptor by an unlabeled ligand in the presence and absence of the PAM. An increase in the affinity of the unlabeled agonist (i.e., a lower Ki value) in the presence of the PAM would indicate positive allosteric modulation of binding.
Materials and Reagents
-
Receptor Source: Membranes prepared from cell lines expressing recombinant human α7 nAChR (e.g., GH4C1 cells) or from brain tissue known to have high α7 nAChR density (e.g., rat hippocampus).
-
Radioligand: A suitable high-affinity radioligand for the α7 nAChR, such as [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
-
Unlabeled Ligand: A known unlabeled agonist or antagonist for the α7 nAChR (e.g., acetylcholine, nicotine, or MLA).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA).
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C with 0.3% polyethyleneimine pre-soak).
-
Plate shaker, vacuum filtration manifold, and scintillation counter.
Experimental Workflow
References
Application Notes and Protocols for the Investigation of α7 Nicotinic Acetylcholine Receptor Modulators in Rodent Models of Cognitive Impairment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preclinical data regarding the administration of JNJ-39393406 in rodent models of cognitive impairment are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) and agonists in relevant animal models. The data presented are representative of compounds with a similar mechanism of action to this compound.
Introduction
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for mitigating these deficits.[1][2][3][4] this compound is a positive allosteric modulator (PAM) of the α7 nAChR.[5][6] PAMs of the α7 nAChR enhance the receptor's response to the endogenous agonist acetylcholine, offering a nuanced approach to receptor modulation that may have a better therapeutic window compared to direct agonists.[3][7]
This document provides detailed protocols for assessing the efficacy of α7 nAChR modulators, using this compound as a representative compound, in two widely used rodent models of cognitive function: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor in Cognition
Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, is known to engage intracellular signaling cascades crucial for synaptic plasticity and cognitive processes.[1][8][9] The binding of an agonist, potentiated by a PAM like this compound, leads to calcium influx. This influx can trigger the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal regulated kinase 1/2 (ERK1/2), and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are suitable. Animals should be single-housed and habituated to the testing room for at least one hour before the experiment.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice, 50 x 50 x 50 cm for rats) made of a non-porous material. The arena should be cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Objects: Three sets of objects are required. Within a set, the objects should be identical in shape, color, and texture but different from the objects in the other sets. The objects should be heavy enough that the animals cannot displace them.
-
Habituation: For 1-2 days preceding the test, each animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before the training trial (T1).
-
Training Trial (T1): Two identical objects (A1 and A2) are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for 3-5 minutes. The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: After T1, the animal is returned to its home cage for a specific retention interval (e.g., 1 hour, 4 hours, or 24 hours).
-
Test Trial (T2): The animal is returned to the arena, which now contains one familiar object (A) and one novel object (B). The positions of the familiar and novel objects are counterbalanced across animals. The animal is allowed to explore for 3-5 minutes, and the time spent exploring each object is recorded.
-
Data Analysis: The primary measure is the Discrimination Index (DI), calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
-
Animals: Adult male rats or mice are commonly used.
-
Apparatus: A large circular pool (120-150 cm in diameter for rats, 100-120 cm for mice) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at 20-22°C. A small escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts for 4-5 consecutive days.
-
Each day, each animal undergoes 4 trials.
-
For each trial, the animal is released into the water from one of four randomly chosen starting positions (North, South, East, West).
-
The animal is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, a probe trial is conducted.
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
-
Drug Administration: The test compound or vehicle is administered daily, typically 30-60 minutes before the first trial of the acquisition phase.
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length across training days indicates spatial learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates memory retention.
-
Data Presentation
The following tables present representative data from studies evaluating α7 nAChR PAMs in the Novel Object Recognition test.
Table 1: Effect of α7 nAChR Positive Allosteric Modulators on Recognition Memory in the Novel Object Recognition Test in Rats.
| Compound | Dose (mg/kg) | Route of Administration | Retention Interval | Effect on Discrimination Index | Reference |
| CCMI | 0.3 - 3 | i.p. | 24 h | Attenuated delay-induced impairment | [7] |
| PNU-120596 | 0.3 - 3 | i.p. | 24 h | Attenuated delay-induced impairment | [7] |
| Galantamine | 1 - 3 | i.p. | 24 h | Attenuated delay-induced impairment | [7] |
Note: i.p. = intraperitoneal
Conclusion
The protocols described provide a robust framework for evaluating the potential cognitive-enhancing effects of α7 nAChR modulators like this compound. The NOR test offers a relatively high-throughput assessment of recognition memory, while the MWM test provides a more in-depth analysis of spatial learning and memory. When combined with an understanding of the underlying signaling pathways, these models are invaluable tools in the preclinical development of novel therapeutics for cognitive disorders. The provided data on representative α7 nAChR PAMs demonstrate the potential of this class of compounds to improve cognitive function in rodent models.
References
- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 9. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of α7 nAChR Expression Following JNJ-39393406 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory.[1] Its dysfunction has been associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nAChR.[2][3][4] PAMs are of therapeutic interest as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially offering a more nuanced modulation of cholinergic signaling compared to direct agonists.[5] While the primary mechanism of this compound is to potentiate receptor function, its long-term effects on the expression level of the α7 nAChR protein are not well characterized. This application note provides a detailed protocol for investigating the impact of this compound treatment on α7 nAChR protein expression in a cellular model using Western blot analysis.
Scientific Rationale and Hypothesis
Positive allosteric modulators of the α7 nAChR are classified as Type I or Type II based on their effect on receptor desensitization. Type I PAMs primarily increase the peak agonist-evoked current with minimal effect on desensitization, whereas Type II PAMs significantly slow the desensitization process. It has been reported that long-term treatment with α7 nAChR agonists can lead to an upregulation of the receptor's protein levels. Interestingly, some studies have shown that Type II PAMs can inhibit this agonist-induced upregulation, while Type I PAMs do not. The classification of this compound as a Type I or Type II PAM is not definitively established.
Therefore, this study is designed to test the hypothesis that chronic treatment with this compound may alter the total protein expression of α7 nAChR in a neuronal-like cell line. The results will help to elucidate the long-term cellular effects of this compound and inform its development as a potential therapeutic agent.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the Western blot analysis.
Table 1: Experimental Groups and Treatment Conditions
| Group ID | Treatment | Concentration (µM) | Duration (hours) |
| A | Vehicle Control (e.g., 0.1% DMSO) | - | 48 |
| B | This compound | 1 | 48 |
| C | This compound | 10 | 48 |
| D | This compound | 50 | 48 |
Table 2: Quantification of α7 nAChR Protein Expression
| Group ID | Treatment | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean Normalized Intensity | Standard Deviation |
| A | Vehicle Control | |||||
| B | This compound (1 µM) | |||||
| C | This compound (10 µM) | |||||
| D | This compound (50 µM) |
*Normalized Intensity: The band intensity of α7 nAChR divided by the band intensity of the loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Cell Culture and Treatment
Cell Line: SH-SY5Y (human neuroblastoma cell line), known to endogenously express α7 nAChR.
Culture Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[6]
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.[1]
-
Prepare stock solutions of this compound in DMSO.
-
On the following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the specified duration (e.g., 48 hours).
Protein Extraction
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 150-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein extract) to new, pre-chilled tubes.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for membrane proteins (e.g., 100V for 90 minutes at 4°C in transfer buffer containing 20% methanol).[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α7 nAChR (e.g., rabbit polyclonal anti-α7 nAChR antibody, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for loading control): If necessary, strip the membrane of the primary and secondary antibodies according to the manufacturer's protocol. Then, re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) following steps 4-10.
Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the band intensities for α7 nAChR and the loading control in each lane.
-
Normalize the α7 nAChR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the mean and standard deviation of the normalized intensities for each treatment group from at least three independent experiments.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine if there are significant differences in α7 nAChR expression between the treatment groups and the vehicle control.
Visualizations
Caption: Signaling pathway of the α7 nAChR modulated by a Positive Allosteric Modulator (PAM).
Caption: Experimental workflow for Western blot analysis of α7 nAChR expression.
Caption: Logical relationship of the experimental design.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
JNJ-39393406 use in human induced pluripotent stem cell (hiPSC) derived neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2][3] As a PAM, this compound enhances the receptor's response to its endogenous ligand, acetylcholine, by increasing the probability of channel opening and slowing desensitization.[2][3] The α7nAChR is a ligand-gated ion channel that plays a crucial role in various cognitive functions, including learning, memory, and attention, by modulating neurotransmitter release and neuronal excitability.[4][5][6] Its dysfunction has been implicated in several neuropsychiatric and neurodegenerative disorders.[6]
Human induced pluripotent stem cell (hiPSC)-derived neurons offer a powerful in vitro model system to study human neurophysiology and disease, providing a renewable and patient-specific source of neuronal subtypes.[7][8][9] These application notes provide detailed protocols for utilizing this compound to investigate the functional consequences of α7nAChR modulation in hiPSC-derived neuronal cultures. The protocols cover neuronal differentiation, calcium imaging, and electrophysiological recording techniques.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
This compound acts as a positive allosteric modulator at the α7nAChR. This means it binds to a site on the receptor distinct from the acetylcholine binding site. This binding event potentiates the receptor's function in the presence of an agonist like acetylcholine by lowering the agonist's threshold for activation and increasing the maximal response.[2] Activation of the α7nAChR, a non-selective cation channel, leads to an influx of ions, primarily Ca2+ and Na+, resulting in membrane depolarization and the activation of various downstream calcium-dependent signaling pathways.[6] This can influence neurotransmitter release, synaptic plasticity, and overall neuronal network activity.[4]
Figure 1: Signaling pathway of the α7nAChR modulated by this compound.
Data Presentation: Expected Effects of this compound on hiPSC-Derived Neurons
The following tables summarize hypothetical quantitative data that could be expected from the application of this compound to hiPSC-derived neuronal cultures.
Table 1: Dose-Dependent Effects of this compound on Spontaneous Calcium Transients
| This compound Conc. (µM) | Mean Peak Amplitude (ΔF/F₀) | Mean Frequency (Events/min) | Mean Event Duration (s) |
|---|---|---|---|
| Vehicle (0) | 1.5 ± 0.2 | 3.1 ± 0.5 | 2.5 ± 0.3 |
| 0.1 | 1.8 ± 0.3 | 4.2 ± 0.6 | 2.8 ± 0.4 |
| 1 | 2.5 ± 0.4 | 6.8 ± 0.9 | 3.5 ± 0.5 |
| 10 | 2.6 ± 0.5 | 7.1 ± 1.0 | 3.6 ± 0.5 |
Data are presented as mean ± SEM. ΔF/F₀ represents the change in fluorescence over baseline.
Table 2: Electrophysiological Effects of this compound (1 µM) on Synaptic Activity
| Parameter | Vehicle Control | This compound (1 µM) |
|---|---|---|
| sEPSC Frequency (Hz) | 2.2 ± 0.4 | 4.1 ± 0.6 |
| sEPSC Amplitude (pA) | 15.8 ± 2.1 | 22.5 ± 3.0 |
| sIPSC Frequency (Hz) | 1.5 ± 0.3 | 1.7 ± 0.4 |
| sIPSC Amplitude (pA) | 20.1 ± 2.5 | 21.0 ± 2.8 |
Data are presented as mean ± SEM. sEPSC = spontaneous Excitatory Postsynaptic Current; sIPSC = spontaneous Inhibitory Postsynaptic Current.
Experimental Protocols
Protocol 1: Differentiation of hiPSCs into Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons from hiPSCs.[8][10][11]
Materials:
-
hiPSC line
-
Matrigel-coated 6-well plates
-
Neural Induction Medium (NIM)
-
Neural Maintenance Medium (NMM)
-
Accutase
-
ROCK inhibitor (Y-27632)
Procedure:
-
hiPSC Seeding: Plate hiPSCs on Matrigel-coated plates and culture until they reach 50-70% confluency.
-
Neural Induction (Day 0): Switch the medium to NIM. Change the medium daily for 10-12 days. This stage promotes the formation of neural stem cells.[11]
-
Neural Stem Cell Expansion (Day 11-14): Passage the cells using Accutase and re-plate them in NMM on new Matrigel-coated plates. This step allows for the expansion of the neural stem cell population.[11]
-
Neuronal Differentiation (Day 15 onwards): Continue to culture the cells in NMM. The neural stem cells will differentiate into post-mitotic neurons. Mature neuronal networks typically form within 4-6 weeks.[7][8]
-
Characterization: Confirm neuronal identity using immunocytochemistry for markers such as β-III Tubulin (pan-neuronal), MAP2 (mature neurons), CTIP2 (deep-layer cortical neurons), and SATB2 (upper-layer cortical neurons).[12]
Figure 2: Workflow for differentiating hiPSCs into cortical neurons.
Protocol 2: Calcium Imaging Assay
This protocol allows for the functional assessment of neuronal network activity by measuring intracellular calcium dynamics.[13][14][15][16]
Materials:
-
Mature hiPSC-derived neuronal culture (from Protocol 1)
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP6s)
-
This compound stock solution (in DMSO)
-
Imaging medium (e.g., Hibernate-E or ACSF)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Culture Preparation: Use mature hiPSC-derived neurons (DIV 28-42) plated on glass-bottom dishes.
-
Calcium Indicator Loading:
-
For Dyes: Incubate cultures with Fluo-4 AM (e.g., 1-5 µM) in imaging medium for 30-60 minutes at 37°C. Wash gently to remove excess dye.
-
For GECIs: If using a stable GCaMP6s-expressing cell line or viral transduction, ensure adequate expression prior to imaging.[16]
-
-
Baseline Recording: Place the dish on the microscope stage, maintained at 37°C and 5% CO₂. Record spontaneous calcium activity for 5-10 minutes to establish a stable baseline.[15]
-
Compound Application: Add this compound (or vehicle control) to the imaging medium at the desired final concentration.
-
Post-Treatment Recording: Immediately begin recording calcium activity for another 10-20 minutes to observe the effects of the compound.
-
Data Analysis: Use software (e.g., ImageJ, MATLAB) to identify regions of interest (ROIs) corresponding to individual neurons. Extract fluorescence intensity traces (F) over time. Calculate the change in fluorescence over baseline (ΔF/F₀) to quantify calcium transients. Analyze parameters such as peak amplitude, frequency, and duration of calcium events.[14]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol enables detailed analysis of synaptic currents and intrinsic membrane properties of individual neurons.[17][18][19]
Materials:
-
Mature hiPSC-derived neuronal culture (from Protocol 1)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes (3-6 MΩ)
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂/5% CO₂.
-
Intracellular solution (K-gluconate based)
-
This compound stock solution
Procedure:
-
Preparation: Transfer a coverslip with mature neurons to the recording chamber on the microscope stage. Continuously perfuse with ACSF at 30-32°C.[18]
-
Cell Targeting: Identify a healthy-looking neuron with a smooth membrane under visual guidance (e.g., DIC optics).
-
Giga-seal Formation: Approach the neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, achieving whole-cell configuration.
-
Recording Synaptic Activity:
-
Clamp the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Clamp the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
Baseline Recording: Record baseline synaptic activity for 5-10 minutes.
-
Compound Perfusion: Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Post-Treatment Recording: Record for 10-15 minutes in the presence of the compound.
-
Data Analysis: Use software (e.g., Clampfit, MiniAnalysis) to detect and analyze synaptic events. Quantify changes in the frequency, amplitude, and kinetics of sEPSCs and sIPSCs before and after compound application.[7]
Figure 3: General experimental workflow for functional assays.
Conclusion
These application notes provide a framework for investigating the functional effects of the α7nAChR positive allosteric modulator this compound using hiPSC-derived neurons. By combining robust neuronal differentiation protocols with functional assays such as calcium imaging and electrophysiology, researchers can effectively probe the impact of α7nAChR modulation on human neuronal network activity. This approach holds significant potential for advancing our understanding of α7nAChR pharmacology and its relevance to neurological disorders.
References
- 1. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symposium overview: mechanism of action of nicotine on neuronal acetylcholine receptors, from molecule to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. researchgate.net [researchgate.net]
- 12. Neurons Derived from Human Induced Pluripotent Stem Cells Integrate into Rat Brain Circuits and Maintain Both Excitatory and Inhibitory Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Electrophysiology with iPSC-derived neurons [protocols.io]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-39393406 Technical Support Center: Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for challenges related to the aqueous solubility and stability of JNJ-39393406. Due to the limited publicly available data on this specific compound, this guide offers best-practice experimental protocols and frequently asked questions (FAQs) to empower researchers to determine the necessary parameters for their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs):
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?
A1: Poor aqueous solubility is a common challenge for complex organic molecules. Here are several strategies to improve solubility:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Based on the chemical structure of this compound, which contains basic nitrogen atoms, adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) may increase solubility by protonating these sites. Conversely, if the compound has acidic properties, a more basic pH might be beneficial. It is recommended to perform a pH-solubility profile to determine the optimal pH.
-
Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, consider using a co-solvent. Start with a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400). Note that high concentrations of organic solvents may affect biological assays.
-
Excipients: For in vivo studies, formulating with solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can enhance aqueous solubility by forming inclusion complexes.
-
Sonication and Heating: Gentle warming and sonication can help to dissolve the compound. However, be cautious as excessive heat may lead to degradation. Always assess the stability of the compound under these conditions.
Q2: My this compound solution appears cloudy or forms a precipitate over time. What is happening?
A2: This indicates either that the compound has low solubility and is precipitating out of solution, or that it is degrading.
-
Solubility Issue: The concentration of your solution may be above the equilibrium solubility of this compound in your specific aqueous medium. Try preparing a more dilute solution or using the solubilization techniques mentioned in Q1.
-
Stability Issue: this compound may be unstable in your solution. Factors such as pH, temperature, light exposure, and the presence of oxidative agents can lead to degradation. It is crucial to perform stability studies to understand the degradation kinetics.
Q3: How can I prepare a stock solution of this compound?
A3: For initial in vitro experiments, it is common to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds.[1]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add a precise volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q4: What are the typical storage conditions for this compound solutions?
A4: To minimize degradation, aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. For long-term storage, DMSO stock solutions stored at -20°C or -80°C are recommended.[1]
Experimental Protocols
The following are detailed protocols for determining the aqueous solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination in Aqueous Buffers
This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
Data Presentation:
| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 4.0 | 25 | [Experimental Value] | [Calculated Value] |
| 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| 6.0 | 25 | [Experimental Value] | [Calculated Value] |
| 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| 8.0 | 25 | [Experimental Value] | [Calculated Value] |
Protocol 2: Aqueous Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in an aqueous solution over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (below its determined solubility limit).
-
Incubation: Aliquot the solution into several vials and store them under different conditions:
-
Temperature: 2-8°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: Protect one set of samples from light while exposing another to a controlled light source (photostability).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
At each time point, analyze the concentration of the remaining this compound using a validated HPLC method.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Data Presentation:
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| 2-8°C, Protected from Light | 0 | [Initial Value] | 100 |
| 24 | [Experimental Value] | [Calculated Value] | |
| 48 | [Experimental Value] | [Calculated Value] | |
| 25°C, Protected from Light | 0 | [Initial Value] | 100 |
| 24 | [Experimental Value] | [Calculated Value] | |
| 48 | [Experimental Value] | [Calculated Value] | |
| 40°C, Protected from Light | 0 | [Initial Value] | 100 |
| 24 | [Experimental Value] | [Calculated Value] | |
| 48 | [Experimental Value] | [Calculated Value] |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the aqueous stability of this compound.
References
Potential off-target effects of JNJ-39393406 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JNJ-39393406, particularly when used at high concentrations in experimental settings. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It does not directly activate the receptor but enhances the response of the receptor to its endogenous agonist, acetylcholine, or other agonists like nicotine.[1] This potentiation is achieved by lowering the agonist threshold for receptor activation by 10- to 20-fold and increasing the maximum agonist response by 17- to 20-fold.[1]
Q2: What is known about the selectivity profile of this compound?
This compound has demonstrated a high degree of selectivity for the α7 nAChR. Studies have shown that it does not act on the α4β2 or α3β4 nAChR subtypes, nor the serotonin 5-HT3 receptor.[1] Furthermore, it has been screened against a panel of 62 other receptors and enzymes and showed no significant interaction.[1]
Q3: Are there any publicly available quantitative data on the off-target effects of this compound at high concentrations?
For illustrative purposes, the following table represents a hypothetical summary of a broad ligand binding screen for a highly selective compound like this compound, demonstrating how such data would be presented.
Table 1: Representative Off-Target Binding Profile for a Selective α7 nAChR PAM (Hypothetical Data)
| Target Class | Representative Target | Ligand Concentration | % Inhibition |
| Nicotinic Receptors | α4β2 nAChR | 10 µM | < 10% |
| α3β4 nAChR | 10 µM | < 5% | |
| Serotonin Receptors | 5-HT3 Receptor | 10 µM | < 2% |
| GPCRs (Selected) | Dopamine D2 | 10 µM | < 15% |
| Adrenergic α1 | 10 µM | < 10% | |
| Histamine H1 | 10 µM | < 5% | |
| Kinases (Selected) | PKA | 10 µM | < 5% |
| PKC | 10 µM | < 8% | |
| SRC | 10 µM | < 12% | |
| Ion Channels (Selected) | hERG | 10 µM | < 20% |
| Nav1.5 | 10 µM | < 15% | |
| Enzymes (Selected) | MAO-A | 10 µM | < 5% |
| PDE4 | 10 µM | < 10% |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my cellular assay at high concentrations of this compound (>10 µM) that does not seem to be mediated by α7 nAChR.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation: At high concentrations, small molecules can come out of solution or form aggregates, leading to non-specific effects.
-
Action: Visually inspect your treatment media for any precipitation. Determine the aqueous solubility of this compound in your specific assay buffer. Consider using a lower concentration or adding a non-ionic surfactant like Tween-20 (at a low, non-interfering concentration) to your buffer.
-
-
Cytotoxicity: High concentrations of any compound can induce cellular stress and cytotoxicity, leading to artifacts.
-
Action: Perform a cell viability assay (e.g., MTT, LDH release, or live/dead staining) in parallel with your primary assay to rule out cytotoxicity as the cause of the observed phenotype.
-
-
Non-specific Membrane Effects: Lipophilic compounds can intercalate into the cell membrane at high concentrations, altering its properties and affecting the function of membrane-bound proteins.
-
Action: If possible, test a structurally related but inactive analog of this compound as a negative control. If the inactive analog produces the same effect at high concentrations, it is likely a non-specific effect.
-
-
Low-Affinity Off-Target Interactions: While highly selective, it is theoretically possible that at very high concentrations, this compound could interact with low-affinity off-targets.
-
Action: Review the literature for known off-targets of similar chemical scaffolds. If a potential off-target is identified, use a specific antagonist for that target in your assay to see if the unexpected effect is blocked.
-
Issue 2: My in vivo experiment with high doses of this compound is showing a behavioral or physiological effect that is inconsistent with α7 nAChR modulation.
Possible Causes and Troubleshooting Steps:
-
Metabolite Activity: The observed effect may be due to an active metabolite of this compound that has a different pharmacological profile.
-
Action: If analytical standards are available, test the major metabolites of this compound in a relevant in vitro assay to assess their activity.
-
-
Pharmacokinetic Properties: High doses can lead to non-linear pharmacokinetics, resulting in unexpectedly high and sustained exposure that could drive off-target pharmacology.
-
Action: Conduct a pharmacokinetic study at the high dose to determine the plasma and tissue concentrations of this compound. Compare these concentrations to the known in vitro potency and selectivity data.
-
-
Physiological Perturbation: The high dose may be causing a physiological disturbance (e.g., changes in blood pressure, temperature) that indirectly leads to the observed behavioral effect.
-
Action: Monitor key physiological parameters in your animals following high-dose administration of this compound.
-
Experimental Protocols
Protocol 1: General Method for Assessing Off-Target Effects in a Cellular Assay
-
Primary Assay: Culture cells expressing the target of interest (or a relevant signaling pathway) and treat with a concentration range of this compound. Measure the desired functional endpoint.
-
Negative Control Cells: Use a cell line that does not express the α7 nAChR. Treat these cells with the same concentration range of this compound. An effect observed in these cells at high concentrations suggests an off-target or non-specific mechanism.
-
Antagonist Co-treatment: In the α7 nAChR-expressing cells, co-treat with a high concentration of a specific α7 nAChR antagonist (e.g., methyllycaconitine) and the concentration range of this compound. If the observed effect is still present at high concentrations of this compound, it is likely independent of α7 nAChR.
-
Cell Viability Assay: In a parallel experiment, treat the cells with the same concentration range of this compound and measure cell viability using a standard method (e.g., CellTiter-Glo®, Trypan Blue exclusion).
-
Data Analysis: Correlate the concentration-response curves from the functional assay and the viability assay. A decrease in the functional response that mirrors a decrease in cell viability at high concentrations indicates a cytotoxic effect.
Visualizations
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
References
Technical Support Center: Optimizing JNJ-39393406 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-39393406, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in cell-based assays.[1] The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Introduction to this compound
This compound is an experimental therapeutic that selectively binds to an allosteric site on the α7 nAChR. This binding potentiates the receptor's response to its endogenous agonist, acetylcholine, and other agonists like nicotine. Specifically, this compound has been shown to decrease the agonist concentration required for receptor activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1] It is being investigated for its potential in treating depressive disorders and aiding in smoking cessation.[1] Its high selectivity for the α7 nAChR over other nAChR subtypes and a panel of other receptors and enzymes makes it a valuable tool for studying the specific roles of this receptor in cellular signaling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist (e.g., acetylcholine). This potentiation is achieved by binding to a site on the receptor that is distinct from the agonist binding site, leading to a conformational change that increases the receptor's sensitivity to the agonist and/or its maximum response.[1]
Q2: Which cell lines are suitable for assays with this compound?
A2: A variety of cell lines can be used, provided they express the α7 nAChR. This includes cell lines with endogenous expression, such as the human neuroblastoma cell line SH-SY5Y and some lung carcinoma cell lines (e.g., NCI-H82, A549).[2] Alternatively, recombinant cell lines, such as HEK293 or CHO cells stably transfected with the CHRNA7 gene (the gene encoding the α7 subunit), are commonly used to ensure robust and reproducible receptor expression. The human epithelial cell line SH-EP1 is also a suitable host for expressing defined nAChR subtypes as it does not endogenously express nAChR genes.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For cell-based assays, the stock solution should be diluted to the final desired concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected outcome of a successful experiment with this compound?
A4: In a functional assay, such as a calcium flux assay, co-application of this compound with a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or nicotine) should result in a significantly larger signal (e.g., increased fluorescence) compared to the agonist alone. This potentiation will be concentration-dependent.
Quantitative Data Summary
Table 1: Representative Potentiation of α7 nAChR Agonist Response by a PAM
| Cell Line | Agonist | PAM | EC50 of Potentiation | Fold Potentiation of Agonist Response |
| HEK293 (human α7 nAChR) | Acetylcholine (10 µM) | PNU-120596 (Type II PAM) | 216 nM | Up to 36.7-fold[3] |
| Xenopus Oocytes (human α7 nAChR) | Acetylcholine (100 µM) | NS-1738 (Type I PAM) | Not specified | Potentiates agonist-evoked currents |
Disclaimer: The data for PNU-120596 and NS-1738 are provided as representative examples of α7 nAChR PAMs. The actual EC50 and fold potentiation for this compound may vary depending on the cell line, agonist concentration, and specific assay conditions.
Table 2: Representative Cytotoxicity of a Small Molecule Modulator
| Cell Line | Compound | Assay Duration | IC50 |
| MCF-7 (Human Breast Cancer) | β-nitrostyrene derivative | Not specified | 0.81 ± 0.04 µg/mL[4] |
| MDA-MB-231 (Human Breast Cancer) | β-nitrostyrene derivative | Not specified | 1.82 ± 0.05 µg/mL[4] |
Disclaimer: This cytotoxicity data is for a representative small molecule and is intended for illustrative purposes only. It is crucial to determine the specific cytotoxicity of this compound in your chosen cell line and under your experimental conditions.
Experimental Protocols
Key Experiment: Calcium Flux Assay for a7 nAChR Potentiation
This protocol describes a method to measure the potentiation of agonist-induced calcium influx by this compound in a recombinant cell line expressing the human α7 nAChR using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 cells stably expressing human α7 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM)
-
This compound
-
α7 nAChR agonist (e.g., Acetylcholine or Nicotine)
-
α7 nAChR antagonist (e.g., Methyllycaconitine (MLA)) for control experiments
-
96- or 384-well black-walled, clear-bottom cell culture plates
Methodology:
-
Cell Plating:
-
Seed the HEK293-α7 nAChR cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark. Note: Some protocols for FLIPR Calcium Assay Kits do not require a wash step after dye loading.[5]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a fixed, sub-maximal concentration of the α7 nAChR agonist (e.g., the EC20 concentration) in assay buffer.
-
For control wells, prepare assay buffer with the agonist alone and with a known antagonist.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions (or controls) to the wells, followed shortly by the addition of the agonist.
-
Continue to record the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for potentiation.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
JNJ-39393406 inactive in clinical trials reasons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the clinical trial performance of JNJ-39393406. The information is based on publicly available data from its clinical development program.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental medication that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. This modulation was hypothesized to be beneficial for treating a variety of neurological and psychiatric disorders.[2] The drug was found to lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold and to increase the maximum agonist response by 17- to 20-fold.[1][3]
Q2: For which indications was this compound investigated in clinical trials?
This compound was investigated for the treatment of several conditions, including:
Q3: What was the primary reason for the discontinuation of this compound clinical trials?
The primary reason for the discontinuation of clinical trials across multiple indications was a lack of efficacy.[3][5] While the drug was generally reported as safe and well-tolerated, it failed to demonstrate statistically significant improvements over placebo in the primary endpoints of the studies.[3][4][6]
Q4: Were there any safety concerns with this compound?
Based on the available clinical trial data, this compound was generally safe and well-tolerated.[2][3] There were no significant differences in adverse events reported between the this compound and placebo groups in the clinical trials for unipolar depression.[3][4]
Troubleshooting Clinical Trial Results
This section provides guidance for researchers encountering results similar to those observed in the this compound trials, particularly a lack of efficacy despite a plausible mechanism of action.
Issue: Lack of observed efficacy in treating depressive symptoms.
-
Possible Cause: The therapeutic hypothesis that positive allosteric modulation of α7 nAChRs can alleviate depressive symptoms may be incorrect.
-
Troubleshooting/Experimental Suggestion:
-
Re-evaluate preclinical models: Do the animal models of depression used in preclinical testing adequately translate to the human condition? Consider alternative or more robust models.
-
Target engagement confirmation: Was there a method to confirm that this compound was engaging the α7 nAChR in the central nervous system at the doses administered? This could involve PET imaging with a specific ligand or analysis of downstream biomarkers.
-
Patient population stratification: The pathophysiology of major depressive disorder is heterogeneous. Future studies could explore patient subgroups that may be more responsive to this mechanism of action, potentially identified through genetic markers or specific symptom clusters.
-
Issue: Failure to demonstrate efficacy in smoking cessation.
-
Possible Cause: The role of α7 nAChR modulation in nicotine dependence and withdrawal may be more complex than initially hypothesized, or the effect size is too small to be clinically meaningful.
-
Troubleshooting/Experimental Suggestion:
-
Dose-ranging studies: The doses used in the trials (e.g., 100 mg b.i.d.) may have been suboptimal.[5] A wider range of doses should be explored in early-phase trials.
-
Combination therapy: The efficacy of this compound could be tested in combination with other smoking cessation aids that have different mechanisms of action.
-
Outcome measures: While abstinence is the gold standard, other measures such as reduction in cigarettes per day, craving, and withdrawal symptoms should be carefully evaluated for any signal of drug activity.[5][6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical trials of this compound.
Table 1: Phase IIa Trial in Unipolar Depression
| Parameter | This compound (n=35) | Placebo (n=36) | p-value | Outcome |
| MADRS Total Score | No significant change | No significant change | 0.78 | No improvement in depressive symptoms[3][4] |
| BACS Composite Score | No significant change | No significant change | 0.34 | No improvement in cognitive function[3][4] |
| Adverse Events | Not significantly different from placebo | Not significantly different from this compound | 0.44 | Well-tolerated[3][4] |
Table 2: Smoking Cessation Trials (Healthy Smokers and Smokers with Schizophrenia)
| Parameter | This compound | Placebo | Outcome |
| Number of Abstinent Days | No significant increase | --- | Did not increase abstinence[5][6] |
| Total Smoking Exposure | No significant reduction | --- | Did not reduce smoking[5][6] |
| Craving and Withdrawal | No significant improvement | --- | No effect on craving or withdrawal[5][6] |
| Cognitive Function | No significant improvement | --- | No improvement in cognitive function[5][6] |
Experimental Protocols
Protocol 1: Phase IIa Study in Unipolar Depression
-
Study Design: A randomized, double-blind, placebo-controlled, add-on, parallel-group trial.[3]
-
Participants: 71 patients with unipolar depression.[3]
-
Treatment: this compound (100 mg/day for the first week, followed by 200 mg/day for the second week) or placebo, added to their existing treatment.[3]
-
Primary Outcome Measures:
-
Analysis: Mixed models for repeated measures were used to compare the treatment groups.[3][4]
Protocol 2: Smoking Cessation Studies
-
Study Design: Two parallel studies with a within-subject, cross-over design.[5][6]
-
Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5][6]
-
Treatment: this compound (100 mg b.i.d.) or placebo in a double-blind, counter-balanced manner over two 3-week phases.[5][6]
-
Procedure:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator.
Caption: A logical workflow for troubleshooting a lack of clinical efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Addressing lack of efficacy with JNJ-39393406 in experimental models
For Research Use Only. Not for use in humans.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), JNJ-39393406. This guide is intended to help address potential lack of efficacy and other common issues encountered during in vitro and in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected potentiation of agonist-induced responses with this compound in our in vitro assay. What are the potential causes?
A1: A lack of efficacy in vitro can stem from several factors. Here are some key areas to troubleshoot:
-
Agonist Concentration: this compound is a positive allosteric modulator, meaning it enhances the effect of an orthosteric agonist (e.g., acetylcholine, nicotine). Ensure you are using an appropriate concentration of the agonist. A concentration that is too high and already elicits a maximal response will not show further potentiation. Conversely, a concentration that is too low may not be sufficient to activate the receptor even in the presence of the PAM. It is recommended to perform an agonist concentration-response curve to determine the EC20 to EC50 range for your specific assay system.
-
Receptor Desensitization: The α7 nAChR is known for its rapid desensitization upon agonist binding.[1] this compound is a Type I PAM, which enhances agonist-induced receptor activation without significantly affecting the rate of desensitization.[2] If your assay involves prolonged exposure to the agonist, the receptors may be desensitizing too quickly to observe the potentiation by this compound. Consider using a rapid perfusion system or a fluorescent imaging plate reader (FLIPR) that can measure transient calcium influx.
-
Compound Solubility: this compound is soluble in DMSO.[3] Ensure that the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent effects and compound precipitation. Visually inspect your solutions for any signs of precipitation.
-
Cellular System: The expression level of α7 nAChRs in your chosen cell line can significantly impact the observed effect. Low receptor expression may result in a small signal window, making it difficult to detect potentiation. Confirm the expression of functional α7 nAChRs in your cell line using techniques like western blotting, qPCR, or by testing a known potent α7 nAChR agonist.
Q2: Our in vivo experiments with this compound are showing high variability and no significant treatment effect. What should we consider?
A2: In vivo studies introduce additional complexities. Here are some troubleshooting steps:
-
Animal Model: The choice of animal model is critical. The underlying pathology of the model should be relevant to the α7 nAChR mechanism. For example, preclinical research suggests that compounds acting at α7 nAChRs may reduce nicotine self-administration.[6] Ensure that your chosen model has a demonstrated link to α7 nAChR function.
-
Behavioral Readouts: The sensitivity and specificity of your behavioral endpoints are crucial. Ensure that the chosen behavioral tests are validated for detecting the effects of α7 nAChR modulation and that you have appropriate positive controls.
-
Vehicle and Formulation: While this compound has been formulated as a solid tablet for oral administration in humans, a suitable vehicle for animal studies would need to be determined.[4] For preclinical studies, ensure the vehicle is well-tolerated and does not interfere with the compound's solubility or the experimental outcome.
Q3: What is the known mechanism of action of this compound?
A3: this compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[7] It does not act on α4β2 or α3β4 nAChRs or the serotonin 5-HT3 receptor.[7] It has been found to lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold and to increase the maximum agonist response by 17- to 20-fold.[7]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or low potentiation of agonist response | Agonist concentration is too high or too low. | Perform a full agonist concentration-response curve to identify the EC20-EC50 range. |
| Rapid receptor desensitization. | Use a kinetic assay format (e.g., FLIPR) with rapid compound addition. Minimize pre-incubation times with the agonist. | |
| Poor compound solubility. | Prepare fresh stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%). Visually inspect for precipitation. | |
| Low receptor expression in the cell line. | Validate α7 nAChR expression using a complementary technique (e.g., western blot). Consider using a cell line with higher receptor expression. | |
| High background signal | Non-specific binding of the compound. | Reduce the concentration of this compound. Include appropriate vehicle controls. |
| Assay interference. | Test the effect of this compound in the absence of the agonist to check for any intrinsic agonist activity or off-target effects in your assay system. |
In Vivo Study Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between animals | Inconsistent dosing or formulation. | Ensure accurate and consistent administration. Prepare fresh formulations daily and ensure the compound is fully dissolved. |
| Biological variability. | Increase the number of animals per group. Ensure animals are properly randomized and housed under consistent environmental conditions. | |
| Lack of significant effect | Inadequate CNS exposure. | Conduct a pharmacokinetic study to determine the optimal dose and dosing regimen. |
| Inappropriate animal model. | Review the literature to ensure the chosen model is sensitive to α7 nAChR modulation for the desired endpoint. | |
| Insensitive behavioral endpoint. | Use validated behavioral assays with appropriate positive controls to ensure the assay can detect the expected pharmacological effect. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Agonist Threshold Reduction | Fold-decrease in the concentration of agonist (e.g., nicotine) required for α7 nAChR activation. | 10- to 20-fold | [7] |
| Maximum Agonist Response Increase | Fold-increase in the maximal response achievable by an agonist at the α7 nAChR. | 17- to 20-fold | [7] |
| Receptor Selectivity | This compound shows no activity at these receptors. | α4β2 nAChR, α3β4 nAChR, 5-HT3 receptor | [7] |
Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay
-
Cell Culture: Plate cells expressing α7 nAChRs in black-walled, clear-bottom 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound and the orthosteric agonist in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Procedure (FLIPR):
-
Establish a stable baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a short period (e.g., 5-15 minutes).
-
Add the orthosteric agonist at a concentration around its EC20 or EC50.
-
Measure the transient increase in intracellular calcium as a change in fluorescence.
-
-
Data Analysis: Calculate the potentiation of the agonist response by this compound. Determine the EC50 of this compound for this potentiation.
General Protocol for In Vivo Behavioral Study (Example: Nicotine Self-Administration)
-
Animal Model: Use a validated animal model of nicotine self-administration, such as rats or mice trained to press a lever for intravenous nicotine infusions.
-
Compound Administration:
-
Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound or vehicle at a predetermined time before the self-administration session.
-
-
Behavioral Testing:
-
Place the animals in the operant chambers and allow them to self-administer nicotine for a set duration.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis: Compare the number of nicotine infusions earned between the this compound-treated group and the vehicle-treated group.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Overcoming JNJ-39393406 delivery issues in in vivo experiments
Welcome to the technical support center for JNJ-39393406. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental medication that acts as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1] It does not directly activate the receptor but enhances its response to the natural agonist, acetylcholine. This modulation can increase the receptor's maximum response and lower the agonist threshold for activation.[1]
Q2: What are the known physicochemical properties of this compound relevant to in vivo delivery?
Q3: What are the common routes of administration for this compound in in vivo experiments?
In clinical trials, this compound has been administered orally.[1] For preclinical animal studies, common routes of administration for poorly soluble compounds include oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of route will depend on the experimental goals, such as desired pharmacokinetic profile and target engagement.
Q4: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?
Inconsistent results in in vivo experiments with this compound can stem from several factors related to its delivery. These may include:
-
Poor formulation: The compound may be precipitating out of solution before or after administration.
-
Inaccurate dosing: Issues with the administration technique, such as improper oral gavage, can lead to variable dosing.
-
Compound instability: The formulation may not be stable over the duration of the experiment.
-
Animal stress: Improper handling and administration techniques can induce stress in animals, potentially affecting experimental outcomes.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Symptoms:
-
Visible particles in the formulation.
-
Cloudiness or precipitation after preparation or upon standing.
-
Difficulty in drawing the formulation into a syringe.
Possible Causes:
-
Low aqueous solubility of this compound.
-
Inappropriate vehicle or co-solvent concentration.
-
Changes in temperature or pH.
Troubleshooting Steps:
-
Optimize the Vehicle:
-
Initial Solubilization: Dissolve this compound in 100% DMSO first to create a stock solution.
-
Co-solvent System: For a final dosing solution, a co-solvent system is often necessary. A common approach is to dilute the DMSO stock with other vehicles. See the table below for suggested starting formulations.
-
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final vehicle.
-
Warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility. However, be cautious about the compound's stability at higher temperatures.
-
pH Adjustment: Although less common for neutral compounds, adjusting the pH of the vehicle might improve the solubility of some molecules. This should be approached with caution as it can affect the compound's stability and in vivo absorption.
Table 1: Suggested Starting Formulations for this compound
| Formulation Component | Role | Suggested Concentration Range | Notes |
| DMSO | Primary Solvent | 5-10% (v/v) | Keep the final concentration as low as possible to avoid toxicity. |
| PEG400 | Co-solvent/Solubilizer | 30-40% (v/v) | A commonly used and generally safe excipient. |
| Tween 80 or Solutol HS 15 | Surfactant/Stabilizer | 1-5% (v/v) | Helps to prevent precipitation and improve absorption. |
| Saline or Water | Vehicle | q.s. to 100% | Use sterile, isotonic saline for injections. |
Issue 2: Complications During Oral Gavage
Symptoms:
-
Fluid coming from the animal's nose or mouth during or after gavage.
-
Respiratory distress in the animal.
-
Injury to the animal's mouth or esophagus.
Possible Causes:
-
Improper restraint of the animal.
-
Incorrect placement of the gavage needle.
-
Administration of too large a volume or at too fast a rate.
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is securely restrained to prevent movement.
-
Correct Needle Placement: The gavage needle should be gently inserted along the side of the mouth and over the tongue into the esophagus. There should be no resistance. If resistance is felt, withdraw and re-insert.
-
Volume and Rate: Administer the formulation slowly and do not exceed the recommended maximum volume for the animal's weight.
-
Use of Flexible Gavage Needles: Consider using flexible plastic feeding tubes to minimize the risk of esophageal injury.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
PEG400 (sterile, injectable grade)
-
Tween 80 (sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of this compound.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the required volumes of PEG400, Tween 80, and saline. For example, for a vehicle containing 40% PEG400 and 5% Tween 80, you would mix 400 µL of PEG400, 50 µL of Tween 80, and 550 µL of saline for a total of 1 mL.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the minimum necessary volume of DMSO to create a concentrated stock solution. Ensure the final concentration of DMSO in the dosing solution will be at a non-toxic level (ideally ≤10%).
-
Prepare the Final Formulation: While vortexing the vehicle from step 2, slowly add the this compound/DMSO stock solution.
-
Ensure Complete Dissolution: Vortex the final formulation thoroughly. If any particulates are visible, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Storage: Use the formulation immediately if possible. If short-term storage is necessary, store it at 4°C and protect it from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances α7 nAChR function.
Experimental Workflow for Troubleshooting this compound Delivery Issues
Caption: A logical workflow for resolving common this compound delivery issues.
References
Navigating Negative Results: A Technical Guide to JNJ-39393406 Studies
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting and troubleshooting negative or inconclusive results from studies involving JNJ-39393406, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] Unlike a direct agonist which binds to the primary activation site, a PAM binds to a different, allosteric site on the receptor. This binding enhances the receptor's response to its natural ligand, acetylcholine. Specifically, this compound has been shown to lower the concentration of an agonist required to activate the α7 nAChR and to increase the maximum response of the receptor.[1]
Q2: For which indications has this compound been studied, and what were the general outcomes?
This compound has been investigated in Phase II clinical trials for the treatment of major depressive disorder and for smoking cessation.[1] Development for other indications such as schizophrenia and Alzheimer's disease was discontinued.[1] The clinical trials for depression and smoking cessation did not meet their primary endpoints, leading to the classification of these studies as having negative results.[2]
Q3: What were the specific quantitative results of the key clinical trials with negative outcomes?
The negative outcomes of the pivotal Phase IIa trials are summarized in the tables below.
Data Presentation: Summary of Negative Clinical Trial Results
Table 1: Phase IIa Study in Major Depressive Disorder (NCT02677207) [3][4]
| Outcome Measure | This compound (n=35) | Placebo (n=36) | p-value | Interpretation |
| Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score | No significant improvement | No significant improvement | 0.78 | No statistically significant antidepressant effect observed. |
| Change in Brief Assessment of Cognition in Schizophrenia (BACS) Composite Score | No significant improvement | No significant improvement | 0.34 | No statistically significant improvement in cognitive function observed. |
| Adverse Events | Well-tolerated | Well-tolerated | 0.44 | No significant difference in adverse events between the two groups. |
Table 2: Smoking Cessation Study [5]
| Outcome Measure | This compound | Placebo | Interpretation |
| Number of Abstinent Days | No significant increase | No significant increase | The drug did not improve the ability of participants to abstain from smoking. |
| Total Smoking Exposure | No significant reduction | No significant reduction | The drug did not lead to a decrease in the amount of smoking. |
| Craving and Withdrawal Symptoms | No significant improvement | No significant improvement | The drug did not alleviate nicotine craving or withdrawal symptoms. |
| Cognitive Function | No significant improvement | No significant improvement | No beneficial effects on cognitive function were observed during the quit attempt. |
Experimental Protocols and Methodologies
While full, detailed study protocols are not publicly available, the following summarizes the key methodological aspects of the negative clinical trials.
Phase IIa Trial in Major Depressive Disorder (NCT02677207):
-
Study Design: A randomized, double-blind, placebo-controlled, add-on to treatment-as-usual trial.[3][4]
-
Participants: 71 patients diagnosed with unipolar depression.[3]
-
Intervention: this compound administered for two weeks, added to the patients' existing antidepressant medication.[3]
-
Primary Outcome Measures:
Smoking Cessation Trial:
-
Study Design: A within-subject, cross-over design conducted in two parallel studies: one with healthy smokers and one with smokers with schizophrenia.[5]
-
Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5]
-
Intervention: Participants received either this compound (100 mg twice daily) or a placebo in two separate 3-week phases, with a washout period in between.[5] In each phase, participants smoked as they wished for the first two weeks and then attempted to quit during the third week.[5]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Troubleshooting Guides
Issue: My in-vitro/in-vivo preclinical results with an α7 nAChR PAM are positive, but the clinical data for this compound is negative. How can I reconcile this?
Possible Explanations & Troubleshooting Steps:
-
Translational Gap: Preclinical models, while valuable, may not fully recapitulate the complexity of human neuropsychiatric disorders. The circuits and pathologies underlying depression and nicotine addiction in humans are far more intricate than in animal models.
-
Recommendation: Critically evaluate the translatability of your preclinical model. Does it reflect the patient population, disease heterogeneity, and chronicity seen in the clinic? Consider using multiple, complementary models to strengthen the translational relevance of your findings.
-
-
Target Engagement and Dosing: While this compound demonstrated target engagement in early studies, the optimal dose and dosing regimen for therapeutic efficacy in a complex clinical population may not have been achieved.
-
Recommendation: In your own studies, ensure you have robust biomarkers of target engagement. Are you able to demonstrate that your compound is reaching the target in the brain at sufficient concentrations and for an appropriate duration to exert a therapeutic effect?
-
-
Patient Population and Disease Heterogeneity: Major depressive disorder and nicotine dependence are heterogeneous conditions with diverse underlying neurobiology. A drug targeting a specific pathway like the α7 nAChR may only be effective in a sub-population of patients.
-
Recommendation: Consider incorporating biomarkers in your studies to stratify your study population. Are there genetic or neurophysiological markers that could predict a response to an α7 nAChR PAM?
-
Issue: I am designing a study with an α7 nAChR PAM and want to avoid the pitfalls that may have led to the negative results of this compound.
Recommendations for Study Design:
-
Endpoint Selection: The choice of primary endpoints is critical. For cognitive enhancement, ensure the chosen tests are sensitive to the specific cognitive domains targeted by α7 nAChR modulation. For depression, consider that effects on mood may be secondary to improvements in cognition or anhedonia.
-
Duration of Treatment: The two-week treatment duration in the this compound depression trial may have been too short to observe significant clinical improvement. Neuroplastic changes underlying antidepressant and pro-cognitive effects often require longer treatment periods.
-
Combination Therapy: The add-on design in the depression trial introduces variability due to the diverse background medications. While reflective of real-world use, it can mask the true effect of the investigational drug. Consider studies in monotherapy or with a more restricted list of allowed concomitant medications.
-
Receptor Desensitization: While PAMs are thought to mitigate the receptor desensitization seen with direct agonists, this phenomenon should still be considered, especially with chronic dosing.
-
Recommendation: Incorporate measures of receptor function or downstream signaling to monitor for potential desensitization over the course of your study.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the α7 nAChR modulated by this compound.
Caption: High-level workflows of the this compound clinical trials with negative outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-39393406 Stability in Frozen Aliquots
This technical support center provides guidance on ensuring the long-term stability of JNJ-39393406 in frozen aliquots for researchers, scientists, and drug development professionals. The following information is based on established best practices and regulatory guidelines for bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of this compound in biological matrices?
For long-term storage of this compound in biological matrices (e.g., plasma, serum), it is recommended to store aliquots at -20°C or -80°C.[1][2][3] A vendor of this compound suggests storage at -20°C for long-term stability (months to years), kept dry and in the dark. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.[2][3][4]
Q2: How many freeze-thaw cycles can an aliquot of this compound undergo without compromising its integrity?
The stability of an analyte through freeze-thaw cycles should be experimentally determined. As a general guideline, a minimum of three freeze-thaw cycles should be evaluated during method validation.[4][5] If study samples are expected to undergo more cycles, the validation should reflect this. Each cycle typically consists of freezing the sample for at least 12-24 hours and then thawing it to room temperature.[2][4][6]
Q3: What is the acceptable level of degradation for this compound in long-term stability studies?
According to regulatory guidelines, the mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration for small molecules.[1]
Q4: How should I prepare my stock and working solutions of this compound, and how do I ensure their stability?
Stock and working solutions should be prepared using a high-purity reference standard of this compound. The stability of these solutions should be determined at the intended storage conditions.[7][8][9] It is recommended to assess the stability of the lowest and highest concentrations of your working solutions. The response of the stored solution should be compared to that of a freshly prepared solution, with a difference of no more than ±10% being generally acceptable.[8]
Q5: What analytical methods are suitable for quantifying this compound in stability studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices.[10] UV detection can also be used with HPLC, though it may be less specific.[10] The chosen analytical method must be validated for its accuracy, precision, selectivity, and linearity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant degradation of this compound observed in long-term stability samples. | Improper storage temperature. | Verify that storage freezers are maintained at the correct temperature (-20°C or -80°C) and that temperature fluctuations are minimal. |
| Frequent freeze-thaw cycles. | Aliquot samples into single-use vials to avoid repeated freezing and thawing of the bulk sample. | |
| Exposure to light. | Store samples in amber vials or in the dark to prevent photodegradation. | |
| Chemical instability in the matrix. | Evaluate the pH of the biological matrix. Consider adding stabilizers if the compound is known to be pH-sensitive. | |
| High variability in stability data. | Inconsistent sample handling. | Ensure all samples are handled uniformly, including thawing time and temperature, and mixing procedures. |
| Issues with the analytical method. | Re-validate the analytical method for precision and accuracy. Check for matrix effects that could be influencing quantification. | |
| Inconsistent aliquotting. | Ensure accurate and precise aliquotting of samples before freezing. | |
| Discrepancy between stability data and expected results. | Degradation of stock or working solutions. | Re-assess the stability of all solutions used for spiking and calibration. Prepare fresh solutions if necessary. |
| Incorrect preparation of QC samples. | Verify the concentration and preparation of the quality control samples. | |
| Contamination of samples. | Ensure a clean working environment and proper handling techniques to prevent sample contamination. |
Experimental Protocols
Long-Term Stability Assessment
This protocol outlines the procedure for evaluating the long-term stability of this compound in a frozen biological matrix.
1. Preparation of Stability Samples:
-
Obtain a pooled batch of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with this compound to achieve low and high-quality control (LQC and HQC) concentrations.
-
Aliquot the spiked matrix into a sufficient number of single-use vials for all planned time points.
2. Storage:
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
3. Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of LQC and HQC samples from storage.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated bioanalytical method.
-
The analysis should be performed against a freshly prepared calibration curve and freshly prepared QC samples.[11]
4. Data Evaluation:
-
Calculate the mean concentration and precision (%CV) of the stability QC samples at each time point.
-
Compare the mean concentration of the stored QCs to their nominal concentrations. The deviation should be within ±15%.
Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound after multiple freeze-thaw cycles.
1. Preparation of Stability Samples:
-
Prepare LQC and HQC samples in the relevant biological matrix as described for the long-term stability assessment.
2. Freeze-Thaw Cycles:
-
Freeze the LQC and HQC aliquots at the intended storage temperature for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw process for a minimum of three cycles.[4][5]
3. Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method against a freshly prepared calibration curve and QCs.
4. Data Evaluation:
-
Calculate the mean concentration and precision of the freeze-thaw stability samples.
-
The mean concentration should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables present hypothetical data for long-term and freeze-thaw stability studies of this compound in human plasma stored at -20°C.
Table 1: Long-Term Stability of this compound in Human Plasma at -20°C
| Time Point (Months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| 0 | 10 (LQC) | 10.2 | +2.0 | 3.5 |
| 100 (HQC) | 99.5 | -0.5 | 2.8 | |
| 1 | 10 (LQC) | 9.8 | -2.0 | 4.1 |
| 100 (HQC) | 101.2 | +1.2 | 3.2 | |
| 3 | 10 (LQC) | 10.5 | +5.0 | 5.5 |
| 100 (HQC) | 98.7 | -1.3 | 3.9 | |
| 6 | 10 (LQC) | 9.6 | -4.0 | 4.8 |
| 100 (HQC) | 103.1 | +3.1 | 4.2 | |
| 12 | 10 (LQC) | 10.8 | +8.0 | 6.1 |
| 100 (HQC) | 97.5 | -2.5 | 4.5 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| 1 | 10 (LQC) | 10.1 | +1.0 | 3.8 |
| 100 (HQC) | 99.8 | -0.2 | 3.1 | |
| 2 | 10 (LQC) | 9.9 | -1.0 | 4.3 |
| 100 (HQC) | 100.5 | +0.5 | 3.5 | |
| 3 | 10 (LQC) | 9.7 | -3.0 | 5.2 |
| 100 (HQC) | 101.8 | +1.8 | 4.0 |
Visualizations
Caption: Workflow for Long-Term Stability Assessment of this compound.
References
- 1. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. microchemlab.com [microchemlab.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of JNJ-39393406 and PNU-120596: Two Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR): JNJ-39393406 and PNU-120596. Both compounds have been investigated for their therapeutic potential in various central nervous system disorders. This document synthesizes available preclinical data to facilitate a direct comparison of their pharmacological profiles.
Introduction to α7 nAChR Positive Allosteric Modulators
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. Positive allosteric modulators of the α7 nAChR do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. These modulators are classified into two main types: Type I PAMs primarily increase the peak agonist-evoked current with minimal effect on receptor desensitization, while Type II PAMs, in addition to enhancing the peak current, significantly slow the desensitization of the receptor. This fundamental difference in their mechanism can lead to distinct physiological and potentially therapeutic outcomes.
Comparative Pharmacological Profile
This compound and PNU-120596 are both selective positive allosteric modulators of the α7 nAChR.[1] While both enhance the receptor's response to agonists, they exhibit different pharmacological characteristics. PNU-120596 is a well-characterized Type II PAM, known for its profound effect on reducing receptor desensitization.[2][3] The classification of this compound is not as explicitly defined in publicly available literature, though its ability to significantly increase the maximum agonist response suggests a strong potentiation effect.[1]
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for this compound and PNU-120596 based on available research.
Table 1: Potentiation of α7 nAChR Function
| Parameter | This compound | PNU-120596 |
| Effect on Agonist Potency | Lowers agonist and nicotine activation threshold by 10- to 20-fold[1] | EC50 = 216 nM (for enhancing ACh-evoked Ca2+ flux)[4] |
| Effect on Maximal Agonist Response | Increases maximum agonist response by 17- to 20-fold[1] | Significantly increases peak agonist-evoked currents[2] |
| Effect on Receptor Desensitization | Not explicitly reported | Pronounced prolongation of the evoked response (Type II PAM)[2] |
| Effect on Channel Mean Open Time | Not explicitly reported | Increased[2] |
| Selectivity | No activity at α4β2, α3β4 nAChRs, or 5-HT3 receptors[1] | No detectable change in currents mediated by α4β2, α3β4, and α9α10 nAChRs[2] |
Signaling Pathway and Mechanism of Action
Both this compound and PNU-120596 bind to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event modulates the conformational changes that occur upon agonist binding, leading to enhanced ion channel opening and an influx of cations, including Ca2+. The significant influx of calcium can then trigger various downstream signaling cascades.
Experimental Protocols
PNU-120596: Electrophysiological Recordings
Objective: To characterize the potentiation of human α7 nAChR by PNU-120596.
-
Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
The agonist (e.g., acetylcholine) was applied to elicit a baseline current response.
-
PNU-120596 was then co-applied with the agonist to measure the potentiated response.
-
To assess the effect on desensitization, the agonist was applied in the continued presence of PNU-120596, and the decay of the current was measured.
-
For single-channel recordings, outside-out patches were used to measure the mean open time and conductance of individual channels in the presence and absence of PNU-120596.
-
PNU-120596: Calcium Flux Assay
Objective: To determine the potency of PNU-120596 in enhancing agonist-induced calcium influx.
-
Cell Line: SH-EP1 cells expressing an engineered variant of the human α7 nAChR.
-
Method: Fluorescence-based calcium flux assay.
-
Procedure:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence was established.
-
The α7 nAChR agonist was applied in the presence of varying concentrations of PNU-120596.
-
The change in fluorescence intensity, corresponding to the influx of calcium, was measured using a fluorometric imaging plate reader (FLIPR).
-
The EC50 value was calculated from the concentration-response curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to JNJ-39393406 and Other Type I and Type II α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug JNJ-39393406 with other Type I and Type II positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available experimental data.
The α7 nAChR is a crucial target in the central nervous system for potential therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators offer a nuanced approach to enhancing receptor function compared to direct agonists. These PAMs are broadly classified into two main types, Type I and Type II, based on their distinct effects on receptor desensitization.
Distinguishing Type I and Type II α7 PAMs
The fundamental difference between Type I and Type II α7 PAMs lies in their impact on the receptor's response to agonist binding, particularly concerning desensitization—a process where the receptor becomes unresponsive to a continuous presence of the agonist.
-
Type I PAMs primarily increase the peak amplitude of the agonist-evoked response with minimal or no effect on the rate of desensitization.
-
Type II PAMs not only enhance the peak response but also significantly slow down the desensitization process, leading to a prolonged receptor activation.
This mechanistic divergence may have significant implications for both therapeutic efficacy and potential side effects, such as excitotoxicity.
Quantitative Comparison of α7 PAMs
The following table summarizes the key pharmacological parameters of this compound alongside representative Type I and Type II PAMs.
| Compound | PAM Type | EC50 (PAM Activity) | Potentiation Effect | Effect on Desensitization | Selectivity |
| This compound | Not Explicitly Classified | Data not available in public sources | Lowers agonist threshold 10- to 20-fold; Increases max. response 17- to 20-fold[1] | Data not available in public sources | Selective for α7 over α4β2, α3β4 nAChRs, and 5-HT3 receptor[1] |
| NS-1738 | Type I | ~1.6 µM (on ACh-evoked currents in oocytes) | 4-fold increase in ACh-evoked currents in hippocampal neurons | Marginal effects on desensitization kinetics | Selective for α7 nAChR |
| PNU-120596 | Type II | ~216 nM | Increases maximal response and potency of agonists | Pronounced prolongation of the evoked response; Destabilizes desensitized states | No detectable effect on α4β2, α3β4, and α9α10 receptors |
Signaling Pathways of α7 nAChR Modulation
Activation of the α7 nAChR, both by agonists and potentiated by PAMs, initiates a cascade of intracellular signaling events. The influx of calcium (Ca2+) through the receptor channel is a primary trigger for many of these pathways, which play critical roles in neuroprotection and modulation of inflammation.
Caption: Simplified signaling pathways activated by α7 nAChR PAMs.
Experimental Protocols
The characterization of α7 PAMs typically involves a combination of electrophysiological and cell-based functional assays.
Electrophysiology
Objective: To measure the direct effects of PAMs on the ion channel function of α7 nAChRs.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Preparation: Xenopus laevis oocytes are surgically removed and enzymatically defolliculated. Oocytes are then injected with cRNA encoding the human α7 nAChR subunit.
-
Recording: After 2-5 days of incubation, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with 3M KCl. The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
-
Compound Application: A baseline response is established by applying an agonist (e.g., acetylcholine at its EC20 concentration). The PAM is then pre-applied for a set duration (e.g., 30 seconds) followed by co-application with the agonist.
-
Data Analysis: The peak current amplitude and the rate of current decay (desensitization) are measured and compared between the agonist-only and PAM-plus-agonist conditions.
Caption: General workflow for electrophysiological characterization of α7 PAMs.
Calcium Flux Assay
Objective: To measure the potentiation of agonist-induced calcium influx through α7 nAChRs in a cell-based system.
General Protocol:
-
Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells) is cultured in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C.
-
Compound Addition: A baseline fluorescence is measured. The PAM is then added to the wells, followed by the addition of an agonist.
-
Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence signal in the presence of the PAM compared to the agonist alone is calculated to determine the potentiation effect.
Caption: General workflow for calcium flux assays to assess α7 PAM activity.
Logical Relationship of PAM Classification
The classification of α7 PAMs into Type I and Type II is based on their distinct functional effects on the receptor, which can be elucidated through the experimental workflows described above.
Caption: Logical diagram for the classification of α7 PAMs.
Conclusion
This compound is a selective α7 nAChR PAM that demonstrates significant potentiation of agonist-induced responses. While its precise classification as a Type I or Type II PAM is not explicitly stated in the available literature, its strong effect on increasing the maximal agonist response might suggest characteristics of both types. A definitive classification would require detailed data on its effect on receptor desensitization kinetics. The comparison with well-characterized Type I and Type II PAMs like NS-1738 and PNU-120596 highlights the diverse pharmacological profiles within this class of molecules. Understanding these differences is crucial for the rational design and development of novel therapeutics targeting the α7 nAChR for various neurological and psychiatric conditions. Further publication of detailed in vitro characterization of this compound would be beneficial for a more direct and comprehensive comparison.
References
Investigational Antidepressants: A Comparative Analysis of Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant drug development is continuously evolving, with novel mechanisms of action offering hope for patients who do not respond to currently available therapies. This guide provides a comparative overview of the efficacy of the investigational antidepressant JNJ-39393406 and other notable investigational compounds. It is important to note that the development of this compound for depression was discontinued due to a lack of efficacy in clinical trials.[1][2] This guide will, therefore, serve to contextualize its performance against other agents that have shown more promising results.
Summary of Investigational Antidepressants
The following tables summarize the key features and clinical trial outcomes for this compound and a selection of other investigational antidepressants.
Table 1: Mechanism of Action of Investigational Antidepressants
| Compound | Mechanism of Action | Target(s) |
| This compound | Positive Allosteric Modulator | α7 Nicotinic Acetylcholine Receptor |
| Seltorexant | Selective Antagonist | Orexin-2 Receptor |
| Esketamine | Non-competitive Antagonist | N-methyl-D-aspartate (NMDA) Receptor |
| Arketamine | Non-competitive Antagonist | NMDA Receptor; AMPA Receptor Agonist |
| ALKS-5461 | Opioid System Modulator | µ-Opioid Receptor (Partial Agonist/Antagonist), κ-Opioid Receptor (Antagonist) |
| Ansofaxine Hydrochloride | Triple Reuptake Inhibitor | Serotonin, Norepinephrine, and Dopamine Transporters |
| Zuranolone | Positive Allosteric Modulator | GABA-A Receptor |
Table 2: Comparative Efficacy Data from Clinical Trials
| Compound | Trial Identifier | Patient Population | Primary Endpoint | Result | Citation |
| This compound | NCT01752326 | Unipolar Depression | Change from baseline in MADRS total score | No significant difference compared to placebo (p=0.78) | [2] |
| Seltorexant | MDD3001 | MDD with Insomnia Symptoms (adjunctive) | Change from baseline in MADRS total score at Day 43 | Statistically significant and clinically meaningful improvement vs. placebo | [3][4] |
| Esketamine | TRANSFORM-2 | Treatment-Resistant Depression (adjunctive) | Change from baseline in MADRS total score at Day 28 | Statistically significant improvement vs. placebo (-4.0 point difference) | [5][6][7] |
| Arketamine | Pilot Study | Treatment-Resistant Depression | Change in MADRS score | No significant difference compared to placebo in a small pilot study | [8] |
| ALKS-5461 | FORWARD-5 | MDD (adjunctive) | Change from baseline in MADRS-6 and MADRS-10 scores | Met primary endpoint, showing significant reduction in depressive symptoms vs. placebo | [9][10] |
| Ansofaxine Hydrochloride | NCT04853407 | Major Depressive Disorder | Change from baseline in MADRS total score at Week 8 | Statistically significant improvement vs. placebo (-5.46 and -5.06 point difference for 80mg and 160mg doses, respectively) | [11][12][13] |
| Zuranolone | WATERFALL Study | Major Depressive Disorder | Change from baseline in HAMD-17 total score at Day 15 | Statistically significant improvement vs. placebo (-1.7 point difference) | [14][15][16] |
Detailed Experimental Protocols
A crucial aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for key studies of the discussed investigatory agents.
This compound (NCT01752326)
This was a randomized, double-blind, placebo-controlled, add-on trial involving 71 patients with unipolar depression.[2] Participants were randomized to receive either this compound (n=35) or a placebo (n=36) in addition to their ongoing antidepressant treatment for two weeks. The primary outcome measures were the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score and the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.[2]
Seltorexant (MDD3001)
The MDD3001 study was a Phase 3, randomized, double-blind, multicenter, placebo-controlled trial.[3][4] It was designed to assess the efficacy and safety of seltorexant 20 mg administered orally once daily as an adjunctive therapy to a baseline antidepressant (SSRI/SNRI) in adult and elderly patients with Major Depressive Disorder (MDD) who also experience significant insomnia symptoms. The primary endpoint was the change from baseline in the MADRS total score at day 43.[3][17]
Esketamine (TRANSFORM-2)
TRANSFORM-2 was a Phase 3, randomized, double-blind, multicenter, active-controlled study involving patients with treatment-resistant depression.[5][7] Participants were randomized to receive either flexibly dosed esketamine nasal spray (56 mg or 84 mg) or a placebo nasal spray, both in conjunction with a newly initiated oral antidepressant.[5][7] Treatment was administered twice weekly for four weeks. The primary efficacy endpoint was the change from baseline in the MADRS total score at the end of the 4-week treatment phase.[5][7]
ALKS-5461 (FORWARD-5)
The FORWARD-5 study was a Phase 3, randomized, double-blind, multicenter, placebo-controlled trial utilizing a sequential parallel comparison design (SPCD) to mitigate placebo response.[9][10] The study evaluated two dose levels of ALKS 5461 (2mg/2mg and 1mg/1mg of buprenorphine/samidorphan) as an adjunctive treatment for patients with MDD who had an inadequate response to a stable dose of an SSRI or SNRI.[9] The primary endpoints were the change from baseline in the 6-item and 10-item Montgomery-Åsberg Depression Rating Scale (MADRS-6 and MADRS-10) scores.[9][10]
Ansofaxine Hydrochloride (NCT04853407)
This was a Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial conducted in China.[11][12][13] A total of 588 eligible patients with MDD were randomly assigned in a 1:1:1 ratio to receive 8 weeks of treatment with ansofaxine 80 mg/day, ansofaxine 160 mg/day, or a placebo.[11][12][13] The primary efficacy endpoint was the change in the MADRS total score from baseline to the end of the 8-week study period.[11][12][13]
Zuranolone (WATERFALL Study)
The WATERFALL Study was a pivotal, Phase 3, double-blind, randomized, placebo-controlled trial.[14][15][16] The study enrolled 543 adult patients (aged 18-64) with MDD. Participants were randomized to receive either zuranolone 50 mg or a placebo, administered orally once nightly for a duration of two weeks.[14][15][16] The primary endpoint was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score at Day 15.[14][15][16]
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of these investigational antidepressants are a key area of interest for researchers. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.
Figure 1: Proposed signaling pathway for this compound.
Figure 2: Proposed mechanism of action for Seltorexant.
Figure 3: Simplified signaling pathway for Esketamine and Arketamine.
Figure 4: Mechanism of action for Ansofaxine Hydrochloride.
Figure 5: Proposed signaling pathway for Zuranolone.
Conclusion
While the development of this compound for depression has been halted, the broader landscape of investigational antidepressants showcases a range of innovative mechanisms. Compounds like seltorexant, esketamine, ansofaxine hydrochloride, and zuranolone have demonstrated statistically significant efficacy in late-stage clinical trials, targeting novel pathways beyond traditional monoaminergic systems. The data presented in this guide highlights the importance of rigorous clinical evaluation and provides a comparative framework for researchers and drug development professionals to assess the potential of emerging antidepressant therapies. The mixed results for arketamine and the discontinuation of ALKS-5461 for MDD further underscore the challenges in developing new treatments for this complex disorder. Continued research into these and other novel mechanisms is essential to address the significant unmet medical need in the treatment of depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 4. J&J’s seltorexant meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 5. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Efficacy and Safety of Flexibly Dosed Esketamine Nasal Spray Plus a Newly Initiated Oral Antidepressant in Adult Patients with Treatment-Resistant Depression: A Randomized, Double-Blind, Multicenter, Active-Controlled Study Conducted in China and USA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arketamine as adjunctive therapy for treatment-resistant depression: A placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkermes Announces Positive Topline Results From FORWARD-5 Pivotal Phase 3 Study of ALKS 5461 for Major Depressive Disorder | Alkermes plc [investor.alkermes.com]
- 10. Opioid system modulation with buprenorphine/samidorphan combination for major depressive disorder: two randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sage Therapeutics and Biogen Announce Positive Pivotal [globenewswire.com]
- 15. Sage Therapeutics and Biogen Announce Positive Pivotal Phase 3 Results for Zuranolone, an Investigational Two-Week, Once-Daily Therapeutic Being Evaluated for Major Depressive Disorder | Biogen [investors.biogen.com]
- 16. hcplive.com [hcplive.com]
- 17. Restricted [jnjmedicalconnect.com]
JNJ-39393406: A Highly Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
A Comparative Analysis of its Selectivity Profile Against Other Nicotinic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JNJ-39393406, an investigational positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with other well-known nicotinic modulators: varenicline, nicotine, and cytisine. The data presented herein is intended to offer a clear, objective overview supported by experimental data to inform research and drug development efforts in the field of nicotinic receptor pharmacology.
High Selectivity of this compound for the α7 nAChR Subtype
This compound is distinguished by its high selectivity for the α7 nAChR.[1] As a positive allosteric modulator, it does not directly activate the receptor but enhances the response of the receptor to its endogenous agonist, acetylcholine.[1][2] This mechanism of action is in contrast to orthosteric agonists like nicotine, varenicline, and cytisine, which directly bind to and activate the receptor.
Published data indicates that this compound does not exhibit activity at the α4β2 or α3β4 nAChR subtypes, nor at the serotonin 5-HT3 receptor.[1] Furthermore, it has been screened against a panel of 62 other receptors and enzymes without significant interactions, highlighting its specific pharmacological profile.[1] Functionally, this compound has been shown to lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold and to increase the maximum agonist response by 17- to 20-fold.[1][2]
Comparative Selectivity Profiles
The following table summarizes the binding affinities (Ki) of this compound, varenicline, nicotine, and cytisine for various nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Nicotinic Modulator | α1β1γδ | α2β2 | α3β2 | α3β4 | α4β2 | α6β2 * | α7 |
| This compound (PAM) | No Data | No significant binding | No significant binding | No significant binding | No significant binding | No Data | Positive Allosteric Modulator |
| Varenicline | >8,000 nM[3] | No Data | No Data | 500-fold lower affinity than α4β2[4] | 0.06 - 0.4 nM [3] | 0.12 ± 0.02 nM[5] | 125 - 3,500-fold lower affinity than α4β2[3][4] |
| Nicotine | 2,000 nM[3] | No Data | No Data | Lower affinity than α4β2 | 1 - 6.1 nM [3] | Lower affinity than varenicline | 1,600 nM |
| Cytisine | 430 nM[3] | No Data | Lower affinity than α4β2 | Lower affinity than α4β2 | 0.17 nM | No Data | 4,200 nM[6] |
Note: Data for this compound is qualitative, reflecting its mechanism as a PAM and lack of orthosteric binding at the tested subtypes. Ki values for other modulators are compiled from various sources and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of these selectivity profiles, it is crucial to visualize the underlying biological processes and the methods used to determine these values.
The above diagram illustrates the canonical signaling pathway of nAChRs. Upon binding of an agonist, the ion channel opens, leading to cation influx, membrane depolarization, and subsequent downstream cellular responses.
This diagram outlines the two primary experimental approaches used to determine the selectivity of nicotinic modulators. Radioligand binding assays measure the affinity of a compound for the receptor, while functional assays, such as the two-electrode voltage clamp, measure the compound's effect on receptor activity.
Experimental Protocols
Radioligand Displacement Binding Assay for nAChR Subtypes
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL. Store aliquots at -80°C.
2. Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) at a concentration near its Kd, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known competing ligand (e.g., nicotine or epibatidine), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
3. Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This protocol is used to measure the functional activity of a compound on a specific nAChR subtype expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline.
-
To test a PAM like this compound, co-apply the agonist with varying concentrations of the modulator and record the potentiation of the current response.
-
To test an agonist or partial agonist, apply varying concentrations of the compound alone and record the elicited current.
3. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the agonist in the presence and absence of the modulator.
-
For PAMs, plot the percentage potentiation of the agonist response against the modulator concentration to determine the EC50 (the concentration of the modulator that produces 50% of the maximal potentiation).
-
For agonists, plot the current amplitude against the agonist concentration and fit the data to a Hill equation to determine the EC50 and the maximum response (Emax).
Conclusion
This compound demonstrates a highly selective profile as a positive allosteric modulator of the α7 nAChR. This contrasts with the broader selectivity profiles of orthosteric modulators like varenicline, nicotine, and cytisine, which exhibit varying affinities for multiple nAChR subtypes. The high selectivity of this compound may offer a more targeted therapeutic approach with a potentially reduced risk of off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel nicotinic modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Benchmark of JNJ-39393406 and Novel α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) JNJ-39393406 with a selection of novel orthosteric agonists targeting the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for a range of neurological and psychiatric disorders, and understanding the distinct mechanisms and pharmacological profiles of its modulators is paramount for advancing drug development.
This compound, an experimental medication developed by Janssen Pharmaceutica, is a selective positive allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to endogenous and exogenous agonists.[1][3] This guide will objectively compare the performance of this compound with novel α7 nAChR agonists, supported by available experimental data.
Mechanism of Action: A Tale of Two Approaches
The primary distinction between this compound and the other compounds reviewed here lies in their mechanism of action.
This compound: The Enhancer
As a positive allosteric modulator, this compound does not activate the α7 nAChR on its own. Instead, it potentiates the effect of orthosteric agonists like acetylcholine. Experimental data indicates that this compound can lower the agonist and nicotine threshold for activating the α7 nAChR by a factor of 10 to 20 and increase the maximum agonist response by 17 to 20-fold.[1] This modulatory role offers the potential for a more nuanced therapeutic effect, amplifying physiological cholinergic signaling without causing constant receptor activation, which can lead to desensitization. This compound is highly selective, showing no activity at α4β2 or α3β4 nAChRs, or the serotonin 5-HT3 receptor.[1]
Novel α7 nAChR Agonists: The Activators
The novel compounds benchmarked in this guide are all orthosteric agonists. They bind directly to the acetylcholine binding site on the α7 nAChR to trigger channel opening and subsequent intracellular signaling. These agonists vary in their potency (EC50), binding affinity (Ki), and efficacy (the maximal response they can elicit). Some are full agonists, capable of producing the maximum possible receptor response, while others are partial agonists, eliciting a submaximal response.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and a selection of novel α7 nAChR agonists. It is important to note that the data are compiled from various studies and experimental conditions, which may lead to some variability.
Table 1: Pharmacological Profile of this compound (α7 nAChR PAM)
| Parameter | Value | Reference |
| Agonist Threshold Reduction | 10- to 20-fold | [1] |
| Maximum Agonist Response Increase | 17- to 20-fold | [1] |
| Selectivity | No activity at α4β2, α3β4 nAChRs, 5-HT3 receptor | [1] |
Table 2: Pharmacological Profiles of Novel α7 nAChR Agonists
| Compound | Type | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of ACh) | Selectivity | Reference |
| TC-5619 | Full Agonist | 1 nM (rat hippocampus) | 33 nM | 100% | High selectivity over α4β2, α3β4, and muscle nAChRs | [4][5][6] |
| AZD0328 | Full Agonist | 3 nM (binding IC50) | 2.9 µM (whole cell current activation) | 101% | ~20-fold selectivity over α1β1γδ nAChR, >1000-fold over other nAChRs | [7] |
| ABBF | Agonist | 62 nM (rat brain membranes) | - | - | Potent agonist at α7 nAChR, antagonist at 5-HT3, α3β4, α4β2, and muscle nAChRs | [8] |
| PNU-282987 | Agonist | 27 nM | 154 nM | - | Highly selective for α7 nAChR | [9][10][11] |
| GTS-21 (DMXB) | Partial Agonist | - | - | ~12% of nicotine response at 1mM | Inhibits nicotine response at lower concentrations | [12] |
Experimental Protocols
The characterization of this compound and novel α7 nAChR agonists relies on a suite of standardized in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in α7 nAChRs, such as rat brain tissue or cells stably expressing the human α7 nAChR.[13] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[14]
-
Competition Binding: A constant concentration of a radiolabeled ligand that specifically binds to the α7 nAChR, such as [3H]methyllycaconitine ([3H]MLA), is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[13][15]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.[14]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp)
Objective: To measure the functional activity of a compound on the α7 nAChR ion channel, determining its potency (EC50) and efficacy.
Methodology:
-
Cell Preparation: Cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like HEK293) are used.[16][17]
-
Patch-Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane (a "giga-seal").[18] This allows for the measurement of the flow of ions through a single or a small number of ion channels. In the whole-cell configuration, the cell membrane within the pipette is ruptured, allowing for the measurement of the total current from all ion channels in the cell.[17][19]
-
Compound Application: The test compound is applied to the cell at various concentrations. For PAMs like this compound, the compound is typically pre-applied before the application of an agonist.
-
Data Acquisition and Analysis: The resulting electrical currents are recorded and analyzed to generate dose-response curves, from which the EC50 and maximal efficacy can be determined.
Calcium Influx Assays (e.g., FLIPR)
Objective: To measure the increase in intracellular calcium concentration upon activation of the α7 nAChR, which is a calcium-permeable ion channel.
Methodology:
-
Cell Loading: Cells expressing α7 nAChRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20][21]
-
Compound Addition: The test compound is added to the cells using an automated liquid handling system, such as the Fluorometric Imaging Plate Reader (FLIPR).[20] For PAMs, they are often added before the agonist.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound to generate dose-response curves and determine the EC50.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: α7 nAChR signaling pathway initiated by agonist and modulated by a PAM.
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Caption: Workflow for functional characterization using patch-clamp electrophysiology.
Conclusion
This compound and novel α7 nAChR agonists represent two distinct yet promising strategies for modulating the cholinergic system. The positive allosteric modulation approach of this compound offers the potential for a more refined therapeutic effect by enhancing endogenous signaling, which may reduce the likelihood of receptor desensitization and off-target effects. In contrast, direct agonists offer a more robust and direct activation of the receptor, which may be beneficial in conditions with severely depleted acetylcholine levels.
The choice between a PAM and an agonist will ultimately depend on the specific therapeutic indication, the desired pharmacological effect, and the overall safety and tolerability profile. The data and protocols presented in this guide provide a foundational framework for researchers to objectively compare and further investigate these promising compounds in the pursuit of novel treatments for neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD0328 [openinnovation.astrazeneca.com]
- 8. The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Human alpha 7 nicotinic acetylcholine receptor responses to novel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Preclinical Comparative Review of JNJ-39393406 and A-867744: Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for two investigational positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR): JNJ-39393406 and A-867744. The α7 nAChR is a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders. This document synthesizes available in vitro and in vivo data to facilitate an objective evaluation of these two compounds.
Mechanism of Action
Both this compound and A-867744 are positive allosteric modulators of the α7 nAChR.[1] This means they bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding event enhances the receptor's response to the endogenous agonist, acetylcholine, leading to an amplified downstream signal.
In Vitro Pharmacological Profile
The in vitro activities of this compound and A-867744 have been characterized using various electrophysiological and binding assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound and A-867744
| Compound | Assay Type | Cell/System | Agonist | Potency Metric | Value | Reference |
| This compound | Electrophysiology | Not Specified | Acetylcholine/Nicotine | Fold-Decrease in Agonist Threshold | 10- to 20-fold | [2] |
| Fold-Increase in Max. Response | 17- to 20-fold | [2] | ||||
| A-867744 | Two-Electrode Voltage Clamp | Xenopus oocytes expressing human α7 nAChR | Acetylcholine | EC50 | ~1 µM | [3] |
Table 2: In Vitro Selectivity of this compound and A-867744
| Compound | Receptor Subtype | Activity | Reference |
| This compound | α4β2 nAChR | No activity | [2] |
| α3β4 nAChR | No activity | [2] | |
| 5-HT3 Receptor | No activity | [2] | |
| A-867744 | α4β2 nAChR | No activity | [3] |
| α3β4 nAChR | No activity | [3] | |
| 5-HT3A Receptor | No activity | [3] |
In Vivo Preclinical Efficacy
Both compounds have been evaluated in rodent models to assess their potential therapeutic effects.
Table 3: In Vivo Preclinical Studies of this compound and A-867744
| Compound | Animal Model | Study Type | Key Findings | Reference |
| This compound | Not Specified | Nicotine Self-Administration | Reduced nicotine self-administration | [4] |
| A-867744 | DBA/2 Mice | Auditory Sensory Gating | Corrected sensory gating deficits | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of the α7 nAChR enhanced by a Positive Allosteric Modulator (PAM).
Caption: General experimental workflow for preclinical evaluation of α7 nAChR PAMs.
Experimental Protocols
1. In Vitro Electrophysiology (A-867744)
-
Cell System: Xenopus laevis oocytes were used to express human α7 nAChRs.
-
Method: The two-electrode voltage clamp technique was employed to measure acetylcholine (ACh)-evoked currents.
-
Procedure: Oocytes were voltage-clamped at -70 mV. A-867744 was pre-applied for a specific duration, followed by the co-application of A-867744 and ACh. The potentiation of the ACh-evoked current by A-867744 was measured to determine the EC50 value.[3]
2. In Vitro Radioligand Binding Assay (A-867744)
-
Preparation: Membranes from rat cerebral cortex were prepared.
-
Radioligand: [³H]A-585539, a selective α7 nAChR agonist, was used.
-
Procedure: A competitive binding assay was performed by incubating the cortical membranes with a fixed concentration of [³H]A-585539 and varying concentrations of A-867744. The displacement of the radioligand by A-867744 was measured to determine the inhibitory constant (Ki).[3]
3. In Vivo Auditory Sensory Gating (A-867744)
-
Animal Model: DBA/2 mice, which exhibit a deficit in auditory sensory gating, were used.
-
Procedure: A paired-click paradigm was used to assess sensory gating. Two auditory stimuli (S1 and S2) were presented with a 500 ms inter-stimulus interval. The amplitude of the P20-N40 event-related potential was measured in response to both stimuli. The ratio of the S2 response to the S1 response (T/C ratio) was calculated as a measure of sensory gating. A-867744 was administered prior to the testing session.[5][6]
4. In Vivo Nicotine Self-Administration (this compound)
-
Animal Model: Rodent models of nicotine self-administration were utilized.
-
Procedure: Animals were trained to self-administer nicotine intravenously by pressing a lever. Following stable self-administration, the effect of this compound pretreatment on the rate of nicotine infusion was evaluated.[4]
Summary and Conclusion
Both this compound and A-867744 are selective positive allosteric modulators of the α7 nAChR with demonstrated in vitro potency and in vivo activity in relevant preclinical models. A-867744 has been characterized with a specific EC50 value for potentiation of acetylcholine-evoked currents. This compound has been shown to significantly decrease the agonist threshold and increase the maximal response of the receptor.
In vivo, A-867744 has shown efficacy in a model of sensory gating, a deficit observed in schizophrenia. This compound has demonstrated potential in reducing nicotine self-administration, suggesting a role in addiction.
Direct comparative studies are not currently available in the public domain. The choice between these compounds for further development would likely depend on the specific therapeutic indication, as well as a more detailed comparison of their pharmacokinetic and safety profiles. The data presented in this guide provide a foundational basis for such an evaluation.
References
- 1. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39393406 and α7 nAChR Upregulation: A Comparative Analysis with Other Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of JNJ-39393406 and other positive allosteric modulators (PAMs) on the upregulation of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key target in the development of therapeutics for cognitive deficits and neuropsychiatric disorders. Understanding how different modulators affect receptor expression is crucial for predicting their long-term efficacy and safety profiles.
This compound is an experimental medication developed by Janssen Pharmaceutica that acts as a selective positive allosteric modulator of the α7 nAChR.[1][2] It has been investigated for the treatment of depressive disorders and for smoking cessation.[1] Preclinical studies have shown that this compound can lower the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1][3] However, its direct effects on receptor upregulation have not been extensively reported in publicly available literature.
This guide will compare the known effects of different classes of α7 nAChR PAMs on receptor upregulation, providing a framework for understanding the potential profile of this compound.
Differentiating α7 nAChR PAMs: Type I vs. Type II
Positive allosteric modulators of the α7 nAChR are broadly classified into two main types based on their effects on receptor desensitization.
-
Type I PAMs (e.g., NS-1738, AVL-3288) primarily increase the peak amplitude of agonist-evoked currents with minimal to no effect on the receptor's rapid desensitization kinetics.
-
Type II PAMs (e.g., PNU-120596) not only enhance agonist-induced activation but also significantly delay or inhibit receptor desensitization, leading to a prolonged open state of the channel.
The classification of this compound as either a Type I or Type II PAM is not definitively established in the available literature. Some reports suggest it is unclear whether it functions as a Type I, Type II, or a hybrid modulator. This distinction is critical, as the effect on receptor upregulation appears to be dependent on the PAM type.
Comparative Effects on Receptor Upregulation
Long-term exposure to nicotinic agonists is known to cause an upregulation of nAChRs. However, the co-administration of PAMs can modulate this effect. The following table summarizes the key findings from a pivotal study comparing the effects of Type I and Type II PAMs on agonist-induced α7 nAChR upregulation.
| Compound | PAM Type | Agonist Used | Concentration | System | Effect on Agonist-Induced Upregulation | Reference |
| PNU-120596 | Type II | A-582941 | 10 µM | SH-EP1 cells expressing human α7 nAChR | Inhibition | (Henderson et al., 2012) |
| TQS | Type II | A-582941 | 1 and 10 µM | SH-EP1 cells expressing human α7 nAChR | Inhibition | (Henderson et al., 2012) |
| AVL-3288 | Type I | A-582941 | Not specified | SH-EP1 cells expressing human α7 nAChR | No effect | (Henderson et al., 2012) |
| NS-1738 | Type I | A-582941 | Not specified | SH-EP1 cells expressing human α7 nAChR | No effect | (Henderson et al., 2012) |
Key Finding: Type II PAMs, which prevent receptor desensitization, were found to inhibit agonist-induced upregulation of α7 nAChRs. In contrast, Type I PAMs, which do not affect desensitization, had no impact on this process. This suggests that receptor desensitization may be a prerequisite for agonist-induced upregulation.
Given the lack of direct data for this compound, its effect on receptor upregulation likely depends on its influence on receptor desensitization. If this compound functions as a Type II PAM, it would be predicted to inhibit agonist-induced upregulation. Conversely, if it is a Type I PAM, it would be expected to have no effect.
Signaling Pathways and Experimental Workflows
The mechanism of agonist-induced α7 nAChR upregulation is thought to involve cellular trafficking and stabilization of the receptor protein. The differential effects of PAMs can be visualized through the following proposed signaling pathway and experimental workflow.
Caption: Agonist-induced α7 nAChR desensitization is a potential trigger for receptor upregulation. Type II PAMs may inhibit this process by preventing desensitization.
The experimental workflow to assess the impact of PAMs on receptor upregulation typically involves cell culture, chronic drug treatment, and quantification of receptor protein levels.
Caption: A typical workflow to study the effects of PAMs on α7 nAChR upregulation involves chronic treatment of cells followed by receptor quantification.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to measure receptor upregulation.
Receptor Binding Assay ([125I]α-bungarotoxin)
This assay quantifies the number of α7 nAChR binding sites on the cell surface.
Materials:
-
Cells expressing α7 nAChR
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
[125I]α-bungarotoxin (radioligand)
-
Unlabeled α-bungarotoxin or a high concentration of a known α7 nAChR antagonist (for determining non-specific binding)
-
Cell scraper
-
Gamma counter
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with agonist, PAM, or vehicle for the desired duration (e.g., 24-72 hours).
-
Washing: Gently wash the cells with ice-cold binding buffer to remove treatment media.
-
Incubation with Radioligand: Incubate the cells with a saturating concentration of [125I]α-bungarotoxin in binding buffer for a specified time at a specific temperature (e.g., 2 hours at 4°C) to reach equilibrium. For non-specific binding determination, incubate a parallel set of wells with the radioligand and an excess of unlabeled antagonist.
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS or 1 M NaOH).
-
Quantification: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Normalize the specific binding to the total protein concentration in each sample.
Western Blot for α7 nAChR Quantification
This technique measures the total amount of α7 nAChR protein in cell lysates.
Materials:
-
Cells expressing α7 nAChR
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the α7 nAChR subunit
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After chronic treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α7 nAChR antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the detection reagent.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensity for the α7 nAChR and normalize it to a loading control (e.g., β-actin or GAPDH).
Conclusion
The effect of a positive allosteric modulator on α7 nAChR upregulation is critically dependent on its classification as a Type I or Type II PAM. Experimental evidence strongly suggests that Type II PAMs, by inhibiting receptor desensitization, can prevent agonist-induced upregulation of the receptor. In contrast, Type I PAMs do not share this property.
For this compound, the absence of a clear classification and direct experimental data on its effect on receptor upregulation represents a significant knowledge gap. Future preclinical studies focusing on the long-term effects of this compound on α7 nAChR expression are warranted. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for predicting its clinical efficacy and potential for therapeutic tolerance. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
A Comparative Analysis of JNJ-39393406 and GNE-3511 (TQS) for Neuro-Psychiatric and -Degenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of two investigational compounds, JNJ-39393406 and GNE-3511 (TQS), which have been explored for their therapeutic potential in neurological and psychiatric conditions. While both compounds target pathways crucial for neuronal function, they possess distinct mechanisms of action and have been evaluated in different clinical and preclinical settings. This document summarizes their efficacy data, experimental protocols, and underlying signaling pathways to facilitate an objective comparison.
At a Glance: Key Compound Characteristics
| Feature | This compound | GNE-3511 (TQS) |
| Target | α7 Nicotinic Acetylcholine Receptor (nAChR) | Dual Leucine Zipper Kinase (DLK) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Inhibitor |
| Therapeutic Areas Investigated | Depressive disorders, smoking withdrawal, schizophrenia, Alzheimer's disease[1][2] | Neurodegenerative diseases (e.g., Parkinson's, ALS), neuropathic pain, epilepsy[3][4][5][6] |
| Development Status | Development discontinued for schizophrenia and Alzheimer's disease.[1] Phase II trials for depression and smoking cessation did not meet endpoints.[7][8][9] | Preclinical and investigational use.[3][4][10] |
Efficacy Data Summary
This compound
This compound acts as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its response to agonists.[1] It was investigated for its potential to improve cognitive and mood symptoms in various psychiatric disorders.
Clinical Trial Efficacy Data:
| Indication | Study Phase | Key Findings | Reference |
| Unipolar Depression | Phase IIa, randomized, double-blind, placebo-controlled | No significant improvement in MADRS total score (p=0.78) or BACS composite score (p=0.34) compared to placebo. The drug was well-tolerated.[7][11] | Davidson et al., 2021[7][11] |
| Smoking Cessation (in healthy smokers and smokers with schizophrenia) | Phase II, within-subject cross-over | Did not increase the number of abstinent days or reduce total smoking exposure compared to placebo. No significant improvements in craving, withdrawal, or cognitive function were observed.[8] | Cinciripini et al., 2018[8] |
| Schizophrenia (P50 sensory gating) | Proof-of-mechanism | No significant improvement in sensory gating deficits.[7] | Winterer et al., 2013 |
GNE-3511 (TQS)
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration.[4] Its efficacy has been primarily evaluated in preclinical models of neurodegenerative diseases and pain.
Preclinical Efficacy Data:
| Model | Key Findings | Reference |
| In vitro neuron degeneration assay | Displayed concentration-dependent protection of neurons from degeneration (IC50 = 107 nM).[3] | Patel et al., 2015 |
| Mouse model of Parkinson's disease (MPTP) | Reduced levels of phosphorylated c-Jun in the retina and offered neuroprotection.[12] | Patel et al., 2015 |
| Mouse model of Amyotrophic Lateral Sclerosis (ALS) (SOD1(G93A)) | Chronic administration delayed neuromuscular junction denervation by ~10% compared to vehicle control.[10] | Patel et al., 2015 |
| Mouse model of neuropathic pain (spared nerve injury) | Prevented the development of mechanical allodynia and microgliosis.[6] | Wlaschin et al., 2018 |
| Mouse model of temporal lobe epilepsy | Prevented spontaneous recurrent seizures in a dose-dependent manner and exhibited a neuroprotective effect in the hippocampus.[5][13] | Ogan et al., 2023 |
Experimental Protocols
This compound: Clinical Trial in Unipolar Depression
-
Study Design: A randomized, double-blind, placebo-controlled, add-on, parallel-group trial.[7]
-
Participants: 71 patients diagnosed with unipolar depression.[7][11]
-
Intervention: this compound (n=35) or placebo (n=36) added to treatment as usual for two weeks.[11] The dosing regimen was 100 mg/day for the first week, followed by 200 mg/day for the second week.[14]
-
Primary Outcome Measures:
-
Analysis: Mixed models for repeated measures.[11]
GNE-3511 (TQS): Preclinical Neuropathic Pain Model
-
Animal Model: Spared nerve injury (SNI) model in wild-type mice.[6]
-
Intervention: GNE-3511 administered at 75 mg/kg twice daily, starting 16-18 hours post-SNI.[6]
-
Outcome Measures:
-
Analysis: Statistical comparisons between vehicle- and GNE-3511-treated groups.[6]
Signaling Pathways and Mechanisms of Action
This compound: α7 nAChR Positive Allosteric Modulation
This compound binds to an allosteric site on the α7 nicotinic acetylcholine receptor. This binding does not directly activate the receptor but potentiates the effect of the endogenous agonist, acetylcholine. This leads to an increased influx of calcium ions, which can modulate various downstream signaling cascades involved in learning, memory, and attention.
GNE-3511 (TQS): DLK Inhibition Pathway
GNE-3511 inhibits the Dual Leucine Zipper Kinase (DLK), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. In response to neuronal injury or stress, DLK is activated and phosphorylates downstream kinases, ultimately leading to the activation of transcription factors like c-Jun. This cascade is implicated in apoptosis and axonal degeneration. By inhibiting DLK, GNE-3511 blocks this pro-degenerative signaling.
Experimental Workflow Comparison
The following diagram illustrates the distinct experimental workflows employed in the clinical evaluation of this compound and the preclinical assessment of GNE-3511.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DLK Inhibitor, GNE-3511 | 1496581-76-0 [sigmaaldrich.com]
- 13. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]
- 14. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of JNJ-39393406: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the investigational compound JNJ-39393406, the absence of a readily available, specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal. This guide provides essential safety and logistical information, outlining a clear operational plan to ensure the safe handling and disposal of this research chemical.
This compound is an experimental medication that has been explored for its potential in treating depressive disorders and aiding in smoking withdrawal.[1] As a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, its handling and disposal in a laboratory setting require adherence to best practices for research chemicals with incomplete hazard profiles.[1] This compound is intended for research use only and is not for human or veterinary use.
Prudent Handling and Storage Protocols
While a comprehensive SDS is not publicly accessible, some handling and storage guidelines are available from suppliers. It is crucial to adhere to these recommendations to maintain the compound's stability and minimize exposure risks.
| Parameter | Recommendation | Source |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks). | MedKoo Biosciences |
| Long-Term Storage | -20°C (months to years). | MedKoo Biosciences |
Step-by-Step Disposal Procedure for this compound
In the absence of a specific SDS for this compound, a general protocol for the disposal of research chemicals of unknown hazard must be strictly followed. This procedure prioritizes safety and regulatory compliance.
Step 1: Attempt to Obtain the Safety Data Sheet (SDS) The most critical first step is to obtain the SDS for this compound. This document will contain specific information on hazards, handling, and disposal.
-
Action: Contact the supplier from whom the compound was purchased. For instance, if procured from MedKoo Biosciences, reach out to their customer or technical support to request the SDS. If the compound was synthesized in-house, consult with the synthesizing chemist or laboratory supervisor to document any known hazards.
Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Department Your institution's EHS department is the definitive resource for chemical waste disposal procedures.
-
Action: Provide the EHS department with all available information on this compound, including its chemical name (3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide), CAS Number (953428-73-4), and any known handling information. Inform them that a specific SDS is not currently available. They will provide guidance on the appropriate waste stream and disposal method based on their protocols for chemicals of unknown toxicity.
Step 3: Segregate and Label the Waste Proper segregation and labeling are paramount to prevent accidental mixing of incompatible chemicals and to ensure correct disposal.
-
Action:
-
Designate a specific, sealed, and chemically compatible container for this compound waste.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the CAS Number "953428-73-4."
-
Indicate "Awaiting Hazard Characterization" or "Unknown Hazards" on the label, as per your EHS guidelines.
-
Step 4: Follow EHS Instructions for Disposal The EHS department will provide the final instructions for the disposal of the collected waste.
-
Action: Follow the EHS-provided protocol precisely. This may involve placing the labeled container in a designated hazardous waste accumulation area for pickup by a certified hazardous waste disposal company.
General Disposal Workflow for Research Chemicals
The following diagram illustrates the logical workflow for the proper disposal of a research chemical, particularly when a Safety Data Sheet is not immediately available.
Caption: Disposal workflow for this compound.
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for JNJ-39393406
For Immediate Implementation: Researchers, scientists, and drug development professionals handling JNJ-39393406, an investigational α7 nicotinic acetylcholine receptor positive allosteric modulator, must adhere to stringent safety protocols to mitigate potential exposure risks.[1][2] In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is mandatory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.
This compound is a research chemical intended for laboratory use only.[1] While it is shipped as a non-hazardous chemical under ambient temperatures, proper handling in a laboratory setting where the pure compound, potentially in powder form, is used requires robust protective measures.[1]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Eye and Face | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles. |
| Face Shield | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions. To be worn in conjunction with safety goggles. | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Double-gloving is recommended, especially during weighing and solution preparation. Gloves must be changed immediately if contaminated. |
| Body | Laboratory Coat | A full-length lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation. The use of a certified N95 respirator should be part of a comprehensive respiratory protection program. |
| Foot | Closed-toe Shoes | Required in all laboratory areas to protect against spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized operating procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for key operations involving this compound.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.
-
Weighing:
-
Perform all weighing operations of the powdered compound within the fume hood.
-
Use a dedicated, clean weighing vessel.
-
Handle the container with the compound carefully to avoid generating dust.
-
-
Dissolution:
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Cleaning:
-
Decontaminate all surfaces within the fume hood after use.
-
Dispose of all contaminated disposables in a designated hazardous waste container.
-
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Short-term: Store in a dry, dark environment at 0-4°C.[1]
-
Long-term: For extended storage, maintain at -20°C.[1]
-
Security: The storage location should be secure and accessible only to authorized personnel.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated gloves, weigh boats, and other disposables should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this material down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
